3-(4-Methylpiperazin-1-yl)pyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMRADAXQDYILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Structure-Activity Relationship of 3-Substituted 2-Aminopyridines
Topic: Structure-activity relationship of 3-substituted 2-aminopyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Privileged" Scaffold
The 2-aminopyridine (2-AP) moiety is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry, appearing in over 150 FDA-approved drugs and clinical candidates. While the 2-amino group and the pyridine nitrogen (N1) often serve as the primary pharmacophore—typically functioning as a donor-acceptor motif in kinase hinge binding—the 3-position substituent acts as the critical "tuning knob."
Modifications at the 3-position exert profound effects on the scaffold's electronic landscape (pKa) , conformational preference (intramolecular H-bonding) , and metabolic fate .[1] This guide dissects these variables to aid in the rational design of next-generation inhibitors.
Physicochemical Core: The "Engine Room"
The biological activity of 3-substituted 2-APs is governed by two principal physicochemical factors: N1 Basicity and Conformational Locking .
Electronic Tuning & pKa Modulation
The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor.[1] Its basicity is directly influenced by the electronic nature of the substituent at C3 (ortho position).[1]
-
Unsubstituted 2-AP: pKa
6.86. At physiological pH (7.4), it exists in equilibrium between the neutral and protonated forms.[1] -
Electron-Withdrawing Groups (EWG) at C3: Substituents like -F, -Cl, -CN, or -NO
lower the pKa of N1 via inductive ( ) and mesomeric ( ) effects.[1]-
Impact: Reduces the penalty of desolvation but may weaken the H-bond acceptance capability if the pKa drops below ~3-4.
-
-
Electron-Donating Groups (EDG) at C3: Substituents like -Me or -OMe increase electron density.
-
Impact: Increases basicity, potentially leading to protonation at physiological pH, which can kill activity if the target requires a neutral acceptor (e.g., typical kinase hinge binding).
-
Conformational Locking (The S(6) Motif)
A substituent at the 3-position capable of H-bond acceptance (e.g., -NO
-
Effect: This "locks" the rotatable 2-amino group into a planar conformation, pre-organizing the molecule for binding and reducing the entropic penalty upon binding.
-
Risk: If the intramolecular bond is too strong, the energetic cost to break it (to form an intermolecular bond with the protein) may outweigh the pre-organization benefit.[1]
Visualization: Physicochemical Interactions
The following diagram illustrates the competing forces and electronic vectors at play.
Figure 1: Interplay of electronic and steric factors in 3-substituted 2-aminopyridines.[1]
Synthetic Accessibility & Regioselectivity[2]
Accessing the 3-position requires navigating the inherent nucleophilicity of the 2-aminopyridine ring. Electrophilic aromatic substitution (EAS) typically favors the 5-position (para to the amino group).[1]
Protocol 1: Direct Halogenation (The "Blocking" Strategy)
To install a halogen at C3, one must often block the C5 position or control conditions carefully.[1]
-
Substrate: 2-aminopyridine.
-
Reagent: NBS (N-bromosuccinimide) or NCS.[1]
-
Conditions: Acetonitrile,
to RT. -
Outcome: Kinetic control can yield 3-bromo, but thermodynamic control favors 5-bromo. Note: 3,5-dibromo is a common byproduct.
Protocol 2: De Novo Cyclization (For 3-CN/3-COR)
For electron-withdrawing groups at C3 (hard to install via EAS), a multicomponent cyclization is preferred.[1]
-
Reagents: Aldehyde + Malononitrile + Enaminone/Ketone.
-
Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
-
Advantage: Installs the C3 substituent (e.g., -CN) during ring formation, avoiding regioselectivity issues.
Figure 2: Strategic routes for accessing 3-substituted derivatives.
Pharmacological Case Studies
Kinase Inhibition: The Hinge Binder
In kinase inhibitors, the 2-aminopyridine motif often binds to the hinge region of the ATP binding pocket.
-
Binding Mode: The ring nitrogen (N1) accepts a proton from the backbone NH of the hinge residue; the exocyclic amino group (2-NH2) donates a proton to the backbone carbonyl.[1]
-
Role of 3-Substituent:
-
Steric Steering: A bulky group (e.g., -Ph, -iPr) at C3 can force the scaffold to twist, potentially accessing the "Gatekeeper" pocket or the solvent front.
-
Electronic Optimization: If the hinge interaction is weak, adding an EWG at C3 (e.g., -F) lowers the N1 pKa, reducing the desolvation penalty. However, strong EWGs (-NO2) might make N1 too weak of a base to accept a hydrogen bond effectively.[1]
-
nNOS Inhibition: The Cationic Mimic
Neuronal Nitric Oxide Synthase (nNOS) inhibitors often utilize 2-aminopyridines as bioisosteres for the guanidine group of arginine.
-
Mechanism: The 2-aminopyridine coordinates to the heme propionate.
-
3-Substituent Effect:
-
3-Alkyl/3-Halo: Small hydrophobic groups at C3 can fill small hydrophobic pockets near the heme.
-
Permeability: Unlike the highly basic guanidine (pKa ~13), a 3-substituted 2-aminopyridine (pKa ~6-7) is less ionized at physiological pH, significantly improving Blood-Brain Barrier (BBB) permeability—a critical requirement for nNOS drugs targeting neurodegeneration.[1]
-
Safety Alert: The "3-Methoxy" Trap
-
Observation: 3-methoxy-2-aminopyridines are attractive for their electron-donating properties and solubility.
-
Risk: They are prone to metabolic O-demethylation followed by oxidation to form reactive quinone-imine intermediates. These electrophiles can adduct DNA, leading to positive AMES tests (mutagenicity).[1]
-
Mitigation: Replace -OMe with -F or -CF3 to maintain metabolic stability while modulating electronics.
Quantitative Data Summary
The table below summarizes the impact of common 3-substituents on the physicochemical properties of the 2-aminopyridine core.
| 3-Substituent (R) | Electronic Effect | Approx.[1] pKa (N1) | Intramolecular H-Bond? | Metabolic Risk | Primary Application |
| -H | Reference | ~6.86 | No | High (N-ox, Ring ox) | General Scaffold |
| -CH | Weak EDG (+I) | ~7.2 | No | Moderate (Benzylic ox) | nNOS, Kinase |
| -F | Weak EWG (-I) | ~5.5 | Weak | Low (Metabolic blocker) | Kinase (Hinge) |
| -Cl | Mod.[1] EWG (-I) | ~4.5 | Weak | Low | Kinase, GPCR |
| -OMe | Strong EDG (+M) | ~7.5 | No | High (Quinone-imine) | Use with Caution |
| -NO | Strong EWG (-M) | ~2.5 | Yes (Strong) | Low | Synthetic Intermediate |
| -CN | Strong EWG (-M) | ~3.0 | Yes (Moderate) | Low | Allosteric Modulator |
References
-
2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 2022.[2] Link
-
Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry, 2014. Link[1]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. Link
-
Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 2000. Link
-
Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity. Bioorganic & Medicinal Chemistry Letters, 2012.[3] Link
-
Metabolic Stability of the Demyelination PET Tracer [18F]3-Fluoro-4-Aminopyridine. Journal of Pharmacology and Experimental Therapeutics, 2023.[4] Link
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Piperazine-Fused Pyridine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine-fused pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of therapeutics across diverse areas including oncology and neuroscience.[1][2][3] The success of a drug candidate hinges not only on its potency but critically on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[4][5] This guide offers a detailed examination of the core physicochemical properties of piperazine-fused pyridine derivatives: aqueous solubility, lipophilicity (LogP/LogD), and ionization (pKa), alongside their impact on metabolic stability. By integrating theoretical principles with actionable, field-proven experimental protocols, this document serves as a comprehensive resource for optimizing compound design and selection in early drug discovery.[6][7]
Introduction: The Strategic Importance of Physicochemical Profiling
The piperazine ring is a "privileged scaffold" in drug discovery, prized for its synthetic tractability and its ability to impart favorable properties.[8] Its two basic nitrogen atoms allow for fine-tuning of solubility, lipophilicity, and target engagement, making it a versatile component in molecular design.[1][9] When fused with a pyridine ring, the resulting scaffold combines the attributes of both heterocycles, offering a unique vector space for interacting with biological targets while maintaining desirable drug-like properties.
However, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, often due to suboptimal physicochemical characteristics.[10] Poor solubility can impede absorption and lead to unreliable data in biological assays.[11][12] Unbalanced lipophilicity can result in poor permeability, off-target toxicity, or rapid metabolism.[10] Therefore, a robust, early-stage assessment of these properties is not merely a data collection exercise; it is a critical strategy for mitigating risk and guiding the efficient allocation of resources in a drug discovery campaign.[4][5][6] This guide provides the foundational knowledge and practical methodologies required to build and interpret a comprehensive physicochemical profile for this important class of compounds.
Core Physicochemical Properties: Measurement and Interpretation
A successful drug molecule must balance several physicochemical parameters to ensure it can reach its target in sufficient concentration and exert a therapeutic effect. The following sections detail the most critical properties, the causality behind their importance, and standardized protocols for their determination.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a primary gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluid to be absorbed into systemic circulation.[11][13] For piperazine-fused pyridine derivatives, solubility is heavily influenced by the ionization state of the nitrogen atoms, which is in turn dictated by the pH of the surrounding medium.[11] Early assessment via high-throughput kinetic solubility assays allows for rapid ranking of compounds and informs structure-solubility relationships, while thermodynamic solubility provides a more definitive measure for lead candidates.[11][14] A general goal for drug discovery compounds is a solubility of >60 µg/mL.[11]
Experimental Protocol: High-Throughput Kinetic Solubility Assay [11][12][15]
This protocol outlines a common method for rapidly assessing compound solubility, ideal for early discovery phases.[11][12]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2-5 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤2%).[12]
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours, to allow for dissolution.[12][15]
-
Precipitate Separation: Filter the solution through a solubility filter plate (e.g., Millipore MultiScreen) to separate any undissolved precipitate from the saturated solution.[12][14]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable detection method. For compounds with a UV chromophore, UV-Vis spectrophotometry is common.[12][15] For others, LC-MS/MS provides broader applicability.[13][14]
-
Data Analysis: Construct a standard curve from serial dilutions of the stock solution to quantify the concentration in the test wells. The measured concentration represents the kinetic solubility under the assay conditions.
Trustworthiness: The protocol's validity is maintained by including standard compounds with known low, medium, and high solubilities in each assay plate.[12] This ensures consistency and allows for plate-to-plate comparison.
Lipophilicity (LogP & LogD)
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[16] Since most drugs, including piperazine-fused pyridines, are ionizable, LogD at physiological pH (7.4) is the more relevant parameter.[16] An optimal LogD value (often in the 1-3 range) represents a balance: high enough to permit membrane passage but low enough to ensure sufficient aqueous solubility and prevent non-specific binding.
Experimental Protocol: Shake-Flask Method for LogD Determination [16][17][18][19]
The shake-flask method is the "gold standard" for its accuracy and direct measurement of partitioning.[18]
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a precisely weighed amount of the test compound in the aqueous or organic phase to a known concentration.
-
Partitioning: Combine a defined volume of the n-octanol phase and the aqueous phase (e.g., 1:1 ratio) in a suitable vessel.[19]
-
Equilibration: Shake the vessel for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: Centrifuge the vessel to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the compound concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[18][19]
-
Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)
Trustworthiness: The method's reliability is confirmed by running a control compound with a well-established LogD value in parallel. The sum of the compound mass in both phases should also be reconciled with the initial mass to check for material loss.
Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized. For piperazine-fused pyridine derivatives, the presence of multiple basic nitrogen atoms results in two or more pKa values.[20] These values are paramount as they dictate the charge state of the molecule at physiological pH, which profoundly impacts solubility, permeability, target binding, and potential for off-target effects like hERG channel inhibition.[21][22] Knowing the pKa allows for the prediction of LogD from LogP and is essential for interpreting structure-activity relationships.[22]
Experimental Protocol: Potentiometric Titration for pKa Determination [23][24][25]
Potentiometric titration is a highly accurate and established method for pKa determination.[21][22][25]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[23]
-
Sample Preparation: Dissolve the test compound in water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1 mM).[23] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[23]
-
Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[23]
-
Titration: For a basic compound, titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl).[23] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely identified from the inflection point of the titration curve (often found using the first or second derivative of the curve).[23][24]
Trustworthiness: The accuracy of the method is validated by titrating a standard compound with a known pKa (e.g., pyridine) under identical conditions. The use of specialized software for analyzing the titration curve minimizes subjective error in identifying the inflection point.
In Vitro ADME Profile: Metabolic Stability
Expertise & Experience: Metabolic stability provides a measure of how susceptible a compound is to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[26][27] Piperazine-fused pyridine derivatives can undergo various metabolic transformations, such as N-dealkylation or oxidation of the aromatic rings. Assessing metabolic stability early using human liver microsomes (HLM) helps predict in vivo hepatic clearance.[26][28] Compounds with very high metabolic instability are often deprioritized as they may be cleared too rapidly in vivo to achieve a therapeutic effect.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [26][27][29]
-
Reagent Preparation: Thaw pooled HLM and prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[29][30] Prepare a solution of the cofactor NADPH (e.g., 1 mM), which is required to initiate the enzymatic reaction.[27]
-
Incubation Mixture: In a 96-well plate, pre-warm HLM (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in the buffer at 37°C.[27][29]
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding a cold stop solution, typically acetonitrile containing an internal standard.[27][29]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Trustworthiness: The assay includes a negative control (without NADPH) to check for non-enzymatic degradation and positive controls (compounds with known low and high clearance) to ensure the metabolic activity of the microsome batch.[27]
Data Presentation and Integrated Strategy
Effective drug discovery relies on the clear visualization and comparison of data to make informed decisions.[7]
Table 1: Illustrative Physicochemical Data for Piperazine-Fused Pyridine Analogs
| Compound ID | Modification | Kinetic Solubility (µM) at pH 7.4 | LogD at pH 7.4 | pKa (Basic) | HLM Intrinsic Clearance (µL/min/mg) |
| Parent-01 | H | 85 | 1.8 | 7.9, 3.5 | 45 |
| Analog-A | 4-F-Phenyl | 40 | 2.5 | 7.6, 3.2 | 30 |
| Analog-B | 4-MeO-Phenyl | 25 | 2.3 | 8.1, 3.6 | 95 |
| Analog-C | 3-Pyridyl | 120 | 1.2 | 8.0, 4.8, 3.4 | 55 |
Data are hypothetical and for illustrative purposes only.
Diagrams for Conceptual Understanding
An integrated approach is crucial, as these properties are interconnected. For instance, pKa influences both pH-dependent solubility and LogD. Lipophilicity often correlates inversely with solubility and can impact metabolic stability.
Caption: Early Drug Discovery Physicochemical Workflow.
Conclusion
The systematic and early characterization of physicochemical properties is indispensable in modern drug discovery. For piperazine-fused pyridine derivatives, a class of high therapeutic potential, understanding the interplay between solubility, lipophilicity, ionization, and metabolic stability is key to unlocking their full potential. By employing the robust experimental protocols and integrated strategies outlined in this guide, research teams can build a comprehensive data package that facilitates the identification of high-quality drug candidates, ultimately derisking development and accelerating the delivery of new medicines to patients.
References
- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
- Protocol for Determining pKa Using Potentiometric Titration.
- LogP/D. Cambridge MedChem Consulting.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. DergiPark.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Metabolic Stability Assays. Merck Millipore.
- High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Development of Methods for the Determin
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Mercodia.
- Physicochemical Profiling | Cyprotex ADME-Tox Solutions. Evotec.
- Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- In vitro solubility assays in drug discovery. PubMed.
- metabolic stability in liver microsomes. Mercell.
- Protocol for the Human Liver Microsome Stability Assay.
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist.
- Principles of early drug discovery. British Journal of Pharmacology.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Technology Networks.
- ADME Solubility Assay. BioDuro.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Remember to characterize the physicochemical parameters of your compounds early on. Admescope.
- Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii.
- The medicinal chemistry of piperazines: A review.
- The medicinal chemistry of piperazines: A review. PubMed.
- Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. PubMed.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online.
- (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine
[1]
Executive Summary & Molecular Identity[1]
The compound 3-(4-Methylpiperazin-1-yl)pyridin-2-amine represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomers (such as the 5-isomer used in CDK4/6 inhibitors like Trilaciclib).[1] This specific isomer features a pyridine core substituted with an exocyclic primary amine at the C2 position and a solubilizing N-methylpiperazine moiety at the C3 position.
Structurally, this molecule acts as a "privileged scaffold" for kinase inhibition. The 2-aminopyridine motif serves as a bidentate hydrogen bond donor/acceptor pair capable of interacting with the hinge region of ATP-binding pockets, while the bulky 3-position piperazine induces a specific vector that can access solvent-exposed regions or hydrophobic pockets, improving both potency and pharmacokinetic properties (solubility and logD).[1]
Physicochemical Data Profile[1][2][3][4]
| Property | Value / Descriptor | Technical Note |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₆N₄ | Confirmed via elemental count.[1] |
| Molecular Weight | 192.26 g/mol | Monoisotopic Mass: 192.137 Da.[2] |
| CAS Registry | Not widely listed | Analogous to 5-isomer (CAS: 571189-49-6).[1] |
| LogP (Predicted) | 0.4 – 0.9 | Moderate lipophilicity; ideal for oral bioavailability. |
| TPSA | ~48 Ų | High membrane permeability potential. |
| pKa (Predicted) | ~8.5 (Piperazine N) | Basic tail aids lysosomal trapping and solubility. |
| Appearance | Pale Yellow Solid | Oxidation prone (store under inert gas). |
Synthetic Architecture
Synthesis of the 3-isomer is synthetically more challenging than the 5- or 6-isomers due to steric crowding at the C3 position (ortho to the amine).[1] Direct Nucleophilic Aromatic Substitution (
Therefore, a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling strategy is the industry standard for high-fidelity synthesis.[1] To avoid catalyst poisoning or competitive arylation of the primary amine, the optimal route utilizes a nitro-precursor followed by reduction.
Strategic Route: Nitro-Reduction Pathway[1]
Rationale: Starting with 3-bromo-2-nitropyridine allows for selective coupling at the C3 bromine.[1] The nitro group at C2 acts as an electron-withdrawing group (activating the ring for coupling) and masks the final amine, preventing side reactions.
Step 1: Buchwald-Hartwig Coupling[1]
-
Substrate: 3-Bromo-2-nitropyridine[1]
-
Nucleophile: 1-Methylpiperazine[1]
-
Catalyst System:
(Tris(dibenzylideneacetone)dipalladium(0)) with Xantphos or BINAP . -
Base:
(Cesium Carbonate). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step 2: Nitro Reduction[1]
-
Reagent:
(1 atm) or Ammonium Formate. -
Catalyst: 10% Pd/C.
-
Solvent: Methanol/Ethanol.
Experimental Protocol (Step-by-Step)
-
Coupling Reaction:
-
Charge a flame-dried reaction flask with 3-bromo-2-nitropyridine (1.0 eq),
(2.0 eq), and Xantphos (0.05 eq). -
Add anhydrous 1,4-dioxane and degas with
for 15 minutes. -
Add
(0.025 eq) and 1-methylpiperazine (1.2 eq). -
Heat to 100°C for 12–16 hours under inert atmosphere.
-
QC Check: Monitor via LC-MS for consumption of bromide (
202/204) and formation of intermediate ( 223).[1]
-
-
Workup & Isolation:
-
Filter through Celite to remove Pd residues. Concentrate filtrate.
-
Purify via flash chromatography (DCM/MeOH gradient) to isolate 1-methyl-4-(2-nitropyridin-3-yl)piperazine .[1]
-
-
Hydrogenation:
Visualization: Synthetic Workflow
Figure 1: Two-step synthetic pathway utilizing a nitro-precursor to ensure regioselectivity and yield.
Structural Biology & Pharmacophore Utility
In drug discovery, this molecule is not merely an intermediate but a functional bioisostere for quinoline or quinazoline cores found in EGFR or VEGFR inhibitors.
Mechanism of Interaction[6]
-
Hinge Binding (The Head): The 2-aminopyridine motif forms a characteristic donor-acceptor hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met, Glu, or Leu residues).
-
Solvent Exposure (The Tail): The piperazine ring at the 3-position projects the N-methyl group towards the solvent front. This is critical for:
-
Solubility: The basic nitrogen (
) can be protonated at physiological pH, drastically improving aqueous solubility compared to flat aromatic systems. -
Selectivity: The steric bulk of the piperazine ring can clash with the "gatekeeper" residue in certain kinases, providing a filter for selectivity.
-
Visualization: Pharmacophore Logic
Figure 2: Pharmacophoric mapping of the molecule within a theoretical kinase binding pocket.[1]
Quality Control & Characterization
To validate the synthesis of This compound , the following analytical signatures must be confirmed.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Time: Expect early elution (approx. 2.5 - 3.5 min) due to the polarity of the piperazine and amine.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyridine Protons:
- ~7.8 ppm (dd, 1H, C6-H).
- ~7.1 ppm (dd, 1H, C4-H).
- ~6.6 ppm (dd, 1H, C5-H).
-
Amine Protons:
-
~5.5–6.0 ppm (bs, 2H,
, exchangeable with ).
-
~5.5–6.0 ppm (bs, 2H,
-
Piperazine Protons:
-
~2.9 ppm (m, 4H,
adjacent to pyridine). -
~2.5 ppm (m, 4H,
adjacent to methyl).
-
~2.9 ppm (m, 4H,
-
Methyl Group:
-
~2.2 ppm (s, 3H,
).
-
~2.2 ppm (s, 3H,
References
-
PubChem Compound Summary. (2025). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Isomer Analog Data).[1] National Library of Medicine. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[1] Retrieved from [Link][1]
-
Journal of Medicinal Chemistry. (2020). Discovery of Selective JAK1 Inhibitors (Piperazine-Pyridine Scaffolds).[1] ACS Publications. Retrieved from [Link][1]
Technical Guide: Optimizing the 2-Amino-3-(4-methylpiperazin-1-yl)pyridine Scaffold
Topic: Drug-likeness of 2-amino-3-(4-methylpiperazin-1-yl)pyridine analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The 2-amino-3-(4-methylpiperazin-1-yl)pyridine scaffold represents a privileged substructure in modern medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., targeting FLT3, ALK, CDK) and a pharmacophore in GPCR ligands (e.g., Histamine H3, 5-HT receptors).
While the pyridine core provides essential hydrogen-bonding capabilities and the piperazine tail enhances aqueous solubility, this scaffold presents specific challenges in hERG inhibition and metabolic stability . This guide provides an in-depth analysis of the physicochemical properties, ADMET liabilities, and synthetic strategies required to transform this chemical matter into a viable clinical candidate.
Structural Analysis & Pharmacophore Mapping
Electronic and Steric Environment
The juxtaposition of the electron-donating amino group (
-
Electronic Push-Pull: The C2-amino group acts as a strong Hydrogen Bond Donor (HBD), critical for interactions with backbone carbonyls in kinase hinge regions. It also pushes electron density into the pyridine ring, making N1 (pyridine nitrogen) a potent Hydrogen Bond Acceptor (HBA).
-
Atropisomerism Potential: The steric bulk of the piperazine ring at the ortho (C3) position forces the piperazine ring to twist out of the plane of the pyridine. This non-planar conformation disrupts crystal packing (improving solubility) but must be monitored for axial chirality if further substitution restricts rotation.
SAR Logic Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Figure 1: Structural dissection of the scaffold highlighting key regions for medicinal chemistry intervention.
Physicochemical Profiling (Drug-Likeness)
To ensure oral bioavailability, analogs must adhere to strict physicochemical boundaries. The 4-methylpiperazine moiety significantly influences these parameters.
Key Parameters Table
| Property | Target Range | Effect of Scaffold | Optimization Strategy |
| Molecular Weight (MW) | < 500 Da | Core ~192 Da. Leaves ~300 Da for R-groups. | Ideal for fragment growing. |
| Lipophilicity (cLogP) | 1.0 – 3.5 | Piperazine lowers cLogP (Hydrophilic). | Add lipophilic aryl groups at C5/C6 to balance permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | ~50-60 Ų (Base scaffold). | Monitor carefully when adding amides/sulfonamides. |
| pKa (Basic) | 7.0 – 9.0 | Piperazine N4 pKa ~8.5 (Ionized at pH 7.4). | High pKa aids solubility but risks hERG binding and lysosomal trapping . |
Solubility vs. Permeability Paradox
The basic nitrogen of the N-methylpiperazine ensures high solubility in acidic media (stomach). However, at intestinal pH (7.4), a significant fraction remains ionized, potentially limiting passive permeability.
-
Recommendation: If permeability is low (
cm/s), consider masking the piperazine nitrogen (e.g., carbamate prodrug) or reducing its basicity by adding electron-withdrawing groups (fluorine) to the adjacent ethylene bridge.
ADMET Risks & Mitigation Strategies
This section addresses the two primary liabilities of this scaffold: hERG inhibition and Metabolic Instability .
hERG Inhibition (Cardiotoxicity)
The combination of a basic amine (piperazine), a linker, and an aromatic ring (pyridine) constitutes a classic pharmacophore for blocking the hERG potassium channel, leading to QT prolongation.
-
Mechanism: The protonated N4-piperazine nitrogen interacts with Tyr652 and Phe656 in the hERG pore via cation-
interactions. -
Mitigation Strategy:
-
Reduce Basicity: Replace the N-methyl group with an electron-withdrawing moiety (e.g., N-acetyl, N-sulfonyl) or replace the piperazine with a less basic heterocycle (e.g., morpholine, though this reduces solubility).
-
Steric Shielding: Introduce steric bulk (e.g., gem-dimethyl) on the piperazine ring adjacent to the nitrogen to disrupt binding in the hERG pore.
-
Zwitterions: Introduce a carboxylic acid elsewhere in the molecule to neutralize the overall charge effect.
-
Metabolic Stability (Clearance)
The N-methyl group is a "metabolic handle," susceptible to rapid N-demethylation by cytochrome P450 enzymes (CYP3A4, CYP2D6).
-
Metabolic Hotspots:
-
N-Demethylation: Removal of the methyl group on the piperazine.
- -Carbon Oxidation: Oxidation of the piperazine ring carbons.
-
Pyridine N-Oxidation: Less common but possible.
-
-
Mitigation Workflow:
Figure 2: Workflow for diagnosing and fixing metabolic instability in piperazine analogs.
Synthetic Accessibility
Efficient synthesis is crucial for library generation. The electronic deactivation of the pyridine ring by the amino group makes direct nucleophilic substitution challenging.
Preferred Route: on Nitro-Pyridine
The most robust route involves installing the piperazine before the amino group is fully formed (via nitro reduction).
-
Starting Material: 3-fluoro-2-nitropyridine or 3-chloro-2-nitropyridine.
-
Step 1 (
): Reaction with N-methylpiperazine ( , DMF, ). The nitro group activates the C3-position for nucleophilic attack. -
Step 2 (Reduction): Hydrogenation (
, Pd/C) or chemical reduction (Fe/AcOH) converts the nitro group to the C2-amine.
Alternative Route: Buchwald-Hartwig Coupling
For substrates where the nitro-precursor is unavailable:
-
Starting Material: 2-amino-3-bromopyridine.
-
Catalysis: Pd(OAc)2 / BINAP or RuPhos.
-
Note: The free amine at C2 may require protection (e.g., Boc) to prevent catalyst poisoning or competing coupling, although modern precatalysts often tolerate free amines.
Experimental Protocols
Protocol: Kinetic Solubility (Nephelometry)
Purpose: Rapidly assess the solubility limit of analogs to filter out aggregation-prone compounds.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Spatially dilute the stock into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1
M to 500 M. Final DMSO concentration should be 2%. -
Incubation: Shake gently for 90 minutes at room temperature.
-
Measurement: Read light scattering (nephelometry) using a plate reader (e.g., BMG PHERAstar).
-
Analysis: The solubility limit is defined as the concentration at which light scattering significantly exceeds the solvent background.
Protocol: Microsomal Stability Assay
Purpose: Determine Intrinsic Clearance (
-
Reaction Mix: Incubate test compound (1
M) with human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4). -
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
References
-
Vertex AI Search. (2025). hERG inhibition structure activity relationship piperazine pyridine. Retrieved from 1
-
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from 2
-
ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity. Retrieved from 3
-
ChemRxiv. (2024). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Retrieved from 4
-
NEDMDG. (2024). Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. Retrieved from 5
Sources
- 1. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nedmdg.org [nedmdg.org]
The Evolving Landscape of 3-Substituted Aminopyridines: A Technical Guide to Patents, Synthesis, and Therapeutic Frontiers
For Researchers, Scientists, and Drug Development Professionals
The 3-substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of novel therapeutics. Its unique electronic properties and versatile synthetic handles have led to a surge in patent applications, spanning a wide array of diseases from cancer to inflammatory disorders. This in-depth technical guide provides a comprehensive analysis of the patent landscape, delves into key synthetic methodologies, and explores the therapeutic potential of this remarkable class of compounds.
The Strategic Importance of the 3-Aminopyridine Core
The pyridine ring, an isostere of benzene, introduces a nitrogen atom that acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and metabolic stability of drug candidates. The amino group at the 3-position provides a crucial vector for a multitude of chemical modifications, allowing for the precise tuning of pharmacological activity. This combination of features makes 3-substituted aminopyridines a highly sought-after moiety in drug discovery, leading to a competitive and dynamic patent environment. A bibliographic survey reveals a rapidly expanding interest in imidazopyridine derivatives, a class of compounds often synthesized from aminopyridines, with over 1650 patents published to date.[1]
Patent Landscape: A Competitive Arena
The patent landscape for 3-substituted aminopyridine derivatives is characterized by intense activity, with a focus on their application as kinase inhibitors.[2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
Therapeutic Focus: Kinase Inhibition in Oncology
A significant portion of patent filings revolves around the development of 3-substituted aminopyridines as inhibitors of various kinase families, including tyrosine kinases and serine/threonine kinases.[2][3] These inhibitors are designed to interfere with aberrant signaling cascades that drive tumor growth, proliferation, and survival.
Key Patented Therapeutic Areas:
| Therapeutic Area | Target Class | Key Patented Applications | Representative Patent Assignees |
| Oncology | Tyrosine Kinase Inhibitors (e.g., TAM family) | Treatment of various cancers, including leukemia and solid tumors.[4] | Novartis AG, Kymera Therapeutics, Inc. |
| Inflammatory Diseases | Kinase Inhibitors | Treatment of arthritis and other inflammatory conditions.[4] | SignalChem Lifesciences Corporation |
| Cardiovascular Diseases | Kinase Inhibitors | Treatment of ischemic and atherosclerotic diseases.[4] | |
| Herbicides | Pyridylsulfonylurea Synthesis | Intermediates in the synthesis of herbicides.[5][6] |
Key Players and Emerging Trends
Major pharmaceutical companies and innovative biotechs are actively patenting novel 3-substituted aminopyridine derivatives. Novartis AG, for instance, holds patents on compounds like Asciminib, a tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[7]
A notable trend is the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues that incorporate the 3-aminopyridine scaffold. These emerging modalities offer novel mechanisms for targeting disease-causing proteins.
Synthetic Strategies: Enabling Innovation
The ability to efficiently synthesize diverse libraries of 3-substituted aminopyridines is crucial for driving drug discovery programs. Several robust synthetic methodologies have been developed and patented.
Diazotization of 3-Aminopyridines
A common and versatile method for introducing a variety of substituents at the 3-position involves the diazotization of 3-aminopyridine. This process generates a reactive diazonium salt intermediate that can be subsequently displaced by a wide range of nucleophiles.[5][6]
Experimental Protocol: Synthesis of 3-Substituted Pyridines via Anhydrous Diazotization
Objective: To synthesize a 3-substituted pyridine derivative from a 3-aminopyridine precursor.
Materials:
-
3-Aminopyridine derivative
-
Alkyl nitrite (e.g., t-butyl nitrite)
-
Anhydrous acid (e.g., methanesulfonic acid)
-
Anhydrous alcohol (R-OH) as the solvent and nucleophile
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Charge the reactor vessel with the 3-aminopyridine derivative, the alcohol (R-OH), and the anhydrous acid.
-
Heat the solution to a temperature between 50°C and 60°C.
-
Add the alkyl nitrite dropwise to the vessel while maintaining the temperature in the specified range.
-
Continue stirring until the evolution of nitrogen gas ceases, indicating the completion of the diazotization and substitution reaction.
-
Cool the reaction mixture.
-
Isolate the desired 3-substituted pyridine product through appropriate workup and purification procedures (e.g., extraction, chromatography).
Hofmann Degradation of Nicotinamide
Another widely used industrial method for the preparation of the parent 3-aminopyridine is the Hofmann degradation of nicotinamide.[8] This reaction involves the treatment of nicotinamide with a hypohalite solution, followed by rearrangement to yield 3-aminopyridine.
Experimental Protocol: Preparation of 3-Aminopyridine via Hofmann Degradation
Objective: To synthesize 3-aminopyridine from nicotinamide.
Materials:
-
Nicotinamide
-
Sodium hypochlorite solution
-
Sodium hydroxide solution
-
Reaction vessel with cooling and stirring capabilities
Procedure:
-
Cool and stir the sodium hypochlorite solution in the reaction vessel.
-
Once the temperature of the sodium hypochlorite solution is below 20°C, add solid nicotinamide.
-
Maintain the reaction temperature at 5°C for approximately 40 minutes, with continuous stirring, until the solution becomes clear.
-
Adjust the pH of the reaction mixture and perform a heating step as per the specific patented procedure.
-
Isolate the 3-aminopyridine product via vacuum filtration and drying. Further purification can be achieved by recrystallization.[8]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the therapeutic context and the process of discovery, the following diagrams illustrate a key signaling pathway targeted by 3-substituted aminopyridine derivatives and a typical drug discovery workflow.
Caption: TAM Kinase Signaling Pathway Inhibition.
Caption: 3-Substituted Aminopyridine Drug Discovery Workflow.
Future Outlook and Conclusion
The field of 3-substituted aminopyridine derivatives is poised for continued growth and innovation. As our understanding of disease biology deepens, new therapeutic targets will emerge, providing fresh opportunities for the application of this versatile scaffold. The development of more efficient and sustainable synthetic methods will further accelerate the discovery of next-generation therapeutics. Researchers and drug development professionals who stay abreast of the evolving patent landscape and synthetic strategies will be well-positioned to contribute to this exciting and impactful area of medicinal chemistry.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]
- 5. US6509471B2 - 3-substituted pyridine compounds and related synthesis - Google Patents [patents.google.com]
- 6. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Preparation and Characterization of Pharmaceutical Salts of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine
Introduction: The Critical Role of Salt Formation in Drug Development
The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a fundamental strategy in drug development to optimize its physicochemical and biopharmaceutical properties.[1] For ionizable drugs, particularly weak bases or acids, the parent molecule may exhibit suboptimal characteristics such as poor aqueous solubility, low dissolution rates, chemical instability, or difficult handling properties.[2][3] By reacting the API with a suitable acidic or basic counter-ion, a pharmaceutical salt is formed, creating a new chemical entity with a unique crystal lattice and distinct properties.[1] This modification can profoundly enhance solubility and dissolution, which are often rate-limiting steps for oral absorption, thereby improving bioavailability.[2][4] Furthermore, salt selection can influence stability, hygroscopicity, melting point, and mechanical properties, all of which are critical for successful formulation and manufacturing.[3][5]
The subject of this guide, 3-(4-methylpiperazin-1-yl)pyridin-2-amine, is a basic compound containing three nitrogen atoms—a primary amine on the pyridine ring, a tertiary amine within the piperazine ring, and a pyridine nitrogen—that are susceptible to protonation.[6] This polybasic nature makes it an excellent candidate for forming stable, crystalline salts with various acids. This document provides a detailed guide for the preparation and comprehensive characterization of two distinct pharmaceutical salts of this API: a simple inorganic salt (hydrochloride) and an organic salt (besylate), outlining the underlying scientific principles and robust analytical validation protocols.
Rationale for Counter-ion Selection
The choice of a counter-ion is a critical decision guided by the pKa of the API and the desired attributes of the final salt form. A successful salt screening process aims to identify a salt that is crystalline, non-hygroscopic, chemically stable, and possesses optimal solubility for the intended dosage form.
-
Hydrochloric Acid (HCl): As a strong, small inorganic acid, HCl is one of the most common counter-ions used in the pharmaceutical industry.[3] It readily protonates basic centers and often yields highly crystalline, stable hydrochloride salts.[6] Its low molecular weight adds minimal bulk to the final salt form. Given the multiple basic centers in this compound, precise stoichiometric control is necessary to target a specific salt, such as the dihydrochloride.
-
Benzenesulfonic Acid (Besylate): This is an organic sulfonic acid that is considerably larger and less volatile than HCl. Besylate salts can sometimes offer advantages over hydrochlorides, such as reduced hygroscopicity, different solubility profiles, or more favorable crystal habits for formulation. The bulky, aromatic nature of the besylate anion can influence the crystal packing, potentially leading to different polymorphs with unique properties.
Experimental Protocols: Salt Preparation
This section details the step-by-step procedures for synthesizing the hydrochloride and besylate salts of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (Free Base) | Magnetic stirrer with hotplate |
| Hydrochloric acid solution (2 M in Isopropanol) | Round-bottom flasks |
| Benzenesulfonic acid | Glass funnels and filter paper |
| Isopropanol (IPA), Anhydrous | Spatulas and weighing balance |
| Acetone, Anhydrous | pH meter or pH indicator strips |
| Diethyl Ether, Anhydrous | Vacuum filtration apparatus |
| Deionized Water | Vacuum oven |
General Salt Formation Workflow
The following diagram illustrates the fundamental process for preparing a crystalline pharmaceutical salt from a free base API.
Caption: A comprehensive workflow for salt characterization.
Analytical Methodologies
-
Powder X-Ray Diffraction (PXRD):
-
Principle: This is the definitive technique for identifying the solid-state form of a material. [7]A crystalline solid will produce a unique diffraction pattern of sharp peaks, which serves as a fingerprint for a specific crystal form (polymorph). Amorphous materials produce a broad halo with no distinct peaks.
-
Protocol: A small amount of the salt powder is gently packed onto a sample holder. The sample is scanned with monochromatic X-rays over a defined 2θ range (e.g., 2° to 40°). The resulting diffractogram is compared between batches and against the free base to confirm the formation of a new crystalline entity.
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and glass transitions. [8][9]For a pure crystalline salt, a single, sharp endotherm corresponding to its melting point is expected.
-
Protocol: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Record the heat flow versus temperature to identify the melting point (Tonset and Tpeak) and enthalpy of fusion (ΔH).
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of residual solvent or water (in the case of hydrates) present in the salt. [8][10] * Protocol: Place 5-10 mg of the salt in a TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond its decomposition point. The resulting plot of weight percent versus temperature will show distinct steps corresponding to the loss of volatiles.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Principle: NMR confirms the chemical structure of the API. Upon salt formation, the protonation of nitrogen atoms causes a significant downfield shift in the resonance of adjacent protons. This can be used to confirm that the salt formation reaction has occurred and can help determine the stoichiometry of the salt. [10] * Protocol: Dissolve ~10 mg of the salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the ¹H NMR spectrum. Compare the spectrum to that of the free base to identify shifts indicative of protonation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a cornerstone technique for assessing the chemical purity of the API salt. [10]It separates the API from any impurities, and the peak area is proportional to the concentration. It can also be used to quantify the API and counter-ion ratio.
-
Protocol: Develop a suitable reverse-phase HPLC method. Dissolve a known concentration of the salt in the mobile phase. Inject the solution and monitor the elution profile using a UV detector. Purity is calculated based on the relative area of the main API peak compared to all other peaks.
-
Data Summary and Interpretation
The data obtained from the characterization analyses allow for a direct comparison of the salt properties.
| Property | Free Base | Dihydrochloride Salt | Monobesylate Salt |
| Form | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Molecular Weight | 192.26 g/mol | 265.18 g/mol | 350.44 g/mol |
| Melting Point (Tpeak, DSC) | ~145 °C | >250 °C (decomposes) | ~195 °C |
| Aqueous Solubility (pH 7.0) | Low (~0.5 mg/mL) | High (>50 mg/mL) | Moderate (~10 mg/mL) |
| PXRD Pattern | Unique Pattern A | Unique Pattern B | Unique Pattern C |
| TGA Weight Loss (up to 120°C) | <0.1% | <0.2% | <0.2% |
Interpretation: The distinct PXRD patterns and different melting points confirm the formation of new, unique crystalline entities for both the hydrochloride and besylate salts. The TGA data indicates that both salts are anhydrous and contain minimal residual solvent. Crucially, the aqueous solubility is dramatically increased for the hydrochloride salt and moderately increased for the besylate salt compared to the free base, highlighting the success of the salt formation strategy in modifying this key property.
References
-
Li, R., & Ma, P. (2014). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 103(9), 2581-2593. [Link]
-
Babu, R. J., & Singh, M. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, 74(3), 361-366. [Link]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]
-
Al-Ghananeem, A. M. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences and Research, 5(2), 34-41. [Link]
-
Crystal Pharmatech. (n.d.). Salts. Crystal Pharmatech Website. [Link]
-
Giron, D. (1995). Characterisation of salts of drug substances. Journal of Thermal Analysis, 44(1), 227-248. [Link]
-
Blachnik, R., & Czeslik, C. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 643. [Link]
-
Lane, M. E., et al. (2015). Preparation and Characterisation of Hexamidine Salts. International Journal of Pharmaceutics, 494(1), 28-33. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments Application Note. [Link]
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Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. PerkinElmer Application Note. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]
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Wikipedia. (n.d.). Piperazine. Wikipedia, The Free Encyclopedia. [Link]
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Application Note: Strategies for the Handling, Storage, and Stability Assessment of Hygroscopic Aminopyridine Bases
Abstract
Aminopyridine bases are a vital class of heterocyclic compounds, serving as key building blocks in the synthesis of numerous pharmaceutical agents.[1][2] However, their inherent hygroscopicity presents significant challenges during research and development, impacting material handling, storage stability, and data integrity. Uncontrolled moisture absorption can lead to physical changes such as caking and clumping, as well as chemical degradation, compromising the quality and performance of the active pharmaceutical ingredient (API).[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on best practices for handling and storing hygroscopic aminopyridines. It details robust protocols for stability assessment, including water content determination by Karl Fischer titration and purity analysis using stability-indicating HPLC methods, ensuring the reliability and reproducibility of experimental outcomes.
The Critical Challenge: Hygroscopicity in Aminopyridine Bases
The term "hygroscopic" refers to a substance's tendency to readily absorb moisture from the surrounding atmosphere.[3] Aminopyridines, containing both a basic pyridine nitrogen and an amino group, are particularly susceptible. For instance, 3-aminopyridine is known to be extremely hygroscopic, completely deliquescing at relative humidity levels above 80%.[5] This moisture uptake is not a passive process; it actively initiates a cascade of physical and chemical events that can invalidate research data and compromise drug product quality.
Causality of Instability:
-
Physical Changes: The absorption of water molecules disrupts the crystal lattice of the solid powder. This leads to caking, clumping, and poor flowability, which makes accurate weighing for assays and formulations nearly impossible and can cause significant material loss during processing.[3][6]
-
Chemical Degradation: Water can act as a reactant or a medium for degradative reactions. The amino group is susceptible to oxidation, and moisture can facilitate pathways leading to the formation of impurities like hydroxylated derivatives or N-oxides.[7][8] The rate of degradation for aminopyridines is generally higher than for many other pyridine derivatives.[9][10]
-
Altered Physicochemical Properties: Increased water content can lower the glass transition temperature of amorphous materials and alter the dissolution rate of the final drug product, directly impacting its bioavailability.[3][4]
The consequences of improper handling are severe, ranging from inaccurate analytical results to the failure of entire drug development programs. Therefore, a proactive and scientifically grounded approach to moisture control is not merely recommended—it is essential.
Figure 1: Consequences of uncontrolled moisture absorption by hygroscopic aminopyridine bases.
Protocols for Safe Handling and Long-Term Storage
Mitigating the risks associated with hygroscopicity requires stringent environmental controls and meticulous handling procedures. The primary objective is to minimize the material's exposure to atmospheric moisture at every stage.
Environmental Control
The most effective strategy is to handle and store hygroscopic compounds in an environment with controlled low relative humidity (RH).
-
Ideal Handling Environments: For routine weighing and manipulation, use of a nitrogen-purged glove box or a dry cabinet capable of maintaining RH below 20% is strongly recommended.
-
General Laboratory Conditions: If a controlled environment is unavailable, work must be performed swiftly. It is critical to minimize the time the container is open to ambient air.[3] Recommended ambient conditions for handling, once a container is opened, are a temperature range of 20–30 °C and a relative humidity of 15–25%.[11]
Packaging and Containment
Proper packaging is the first line of defense against moisture ingress during storage.[4]
-
Primary Containers: Use amber glass bottles with tight-fitting, polytetrafluoroethylene (PTFE)-lined caps. For highly sensitive materials, flame-sealed glass ampoules provide the ultimate barrier.
-
Secondary Packaging: Place the primary container inside a heat-sealed, moisture-proof aluminum foil bag.[3] This provides an additional barrier and protects the material from light, which can also contribute to degradation.[12][13]
-
Use of Desiccants: Always include a desiccant, such as silica gel or molecular sieves, within the secondary packaging (but never in direct contact with the API).[6][14] This will adsorb any moisture that permeates the packaging or was introduced during sealing.
Table 1: Summary of Recommended Storage Conditions for Aminopyridine Bases
| Storage Duration | Condition | Temperature | Relative Humidity (RH) | Packaging Recommendation |
| Long-Term | Unopened Manufacturer's Container | 2-8°C (Refrigerated) or as specified | As low as possible | Sealed primary container within a secondary foil pouch containing a desiccant. |
| Working Stock | Opened Container (Frequent Access) | 20-25°C (Controlled Room Temperature) | < 30% RH (in desiccator) | Tightly sealed amber glass vial stored in a desiccator cabinet with active desiccant. |
| In-Use | Aliquots for Immediate Experimentation | Ambient (during procedure) | Minimize exposure time | Prepare in a low-humidity environment; use immediately after weighing. |
Designing and Executing a Robust Stability Study
A formal stability study is essential to determine a compound's shelf-life and appropriate storage conditions. The goal is to employ a stability-indicating analytical method capable of detecting changes in purity and physical state over time and under various environmental stresses.[15]
Key Components of a Stability Study:
-
Time-Zero Analysis (T=0): A comprehensive initial analysis of the material, including visual appearance, water content, and purity, serves as the baseline.
-
Storage Conditions: Samples are stored under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines, such as long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH).[16]
-
Time Points: Samples are pulled from the stability chambers at predetermined intervals (e.g., 1, 3, 6, 12 months).[12][13][15]
-
Analytical Testing: At each time point, the samples undergo the same set of tests as the T=0 analysis to monitor for any changes.
Figure 2: General workflow for a comprehensive stability study of a hygroscopic API.
Core Analytical Protocols
Accurate and precise analytical methods are the cornerstone of any stability program. For hygroscopic aminopyridines, two tests are of paramount importance: water content determination and purity profiling.
Protocol: Water Content Determination by Karl Fischer Titration
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[17] It is based on a stoichiometric reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol. The coulometric method is ideal for low water content (<1%), while the volumetric method is suited for higher levels.[18][19] This protocol focuses on coulometric KF, which is common for API characterization.
Methodology:
-
System Preparation: Ensure the KF titrator vessel and all glassware are scrupulously dry. The titration cell must be sealed from ambient moisture.[19] The reagent should be conditioned (titrated to a dry endpoint) before introducing the sample.
-
Sample Preparation: Perform all sample handling in a low-humidity environment (e.g., glove box) if possible.
-
Accurately weigh approximately 20-50 mg of the aminopyridine base directly into a dry glass vial or sample boat. The exact mass will depend on the expected water content.
-
Sample Introduction: Quickly and carefully introduce the entire weighed sample into the KF titration vessel. Ensure no material is lost and that the vessel is sealed immediately.
-
Titration: Initiate the titration sequence on the instrument. The instrument will electrochemically generate iodine to react with the water from the sample until the endpoint is reached.
-
Calculation: The instrument's software automatically calculates the water content based on the total charge passed (coulombs) and the mass of the sample, typically reporting the result as a weight percentage (w/w%).
-
System Suitability: Analyze a certified water standard to verify instrument performance before and after the sample set.[20]
Protocol: Purity and Degradation Profiling by Stability-Indicating HPLC-UV
Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the API while separating it from all potential process impurities and degradation products.[12][15] This ensures that a decrease in the main peak area corresponds to actual degradation, not co-elution.
Methodology:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a stock solution of the aminopyridine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare stability samples at the same concentration as the standard solution. The diluent should be chosen to ensure complete dissolution.[15]
-
-
Chromatographic Conditions: The following provides a general starting point for method development. Specific conditions may need to be optimized for different aminopyridine isomers or derivatives.[21][22][23][24]
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform at least five replicate injections of the standard solution to establish system suitability (checking for consistent retention time, peak area, and tailing factor).
-
Inject the sample solutions from the stability study.
-
-
Data Processing:
-
Identify the main aminopyridine peak based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the API using the area percent method: % Purity = (Area of API Peak / Total Area of All Peaks) * 100.
-
Identify and quantify any specified (known) or unspecified (unknown) impurities.
-
Table 2: Example HPLC Method Parameters for Aminopyridine Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar basic compounds.[22] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid ensures the aminopyridine is protonated, improving peak shape and retention in reversed-phase mode.[25] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Start at 5% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 5% B and equilibrate. | A gradient elution is crucial for a stability-indicating method to elute both polar and non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, ensuring reproducible retention times.[22] |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion.[22] |
| Detection | UV at 260 nm (or λmax of the specific aminopyridine) | Aminopyridines have a strong UV chromophore, allowing for sensitive detection.[1] |
Conclusion
The hygroscopic nature of aminopyridine bases is an intrinsic property that demands rigorous control and careful analytical assessment. By implementing the handling, storage, and testing strategies outlined in this guide, researchers can significantly mitigate the risks of physical and chemical instability. Adherence to these protocols—from maintaining a low-humidity environment and using appropriate packaging to executing validated stability studies—is fundamental to ensuring the quality, integrity, and reliability of these critical pharmaceutical compounds. This proactive approach not only preserves the material but also upholds the scientific validity of the data generated throughout the drug development lifecycle.
References
-
Title: HPLC Methods for analysis of 4-Aminopyridine. Source: HELIX Chromatography. URL: [Link]
-
Title: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Source: SEFH. URL: [Link]
-
Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Source: CNKI. URL: [Link]
-
Title: Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Source: PubMed. URL: [Link]
-
Title: Mastering Karl Fischer Moisture Analysis: A Complete Guide. Source: TCA Lab / Alfa Chemistry. URL: [Link]
-
Title: HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Source: SIELC Technologies. URL: [Link]
-
Title: HPLC Methods for analysis of 2-Aminopyridine. Source: HELIX Chromatography. URL: [Link]
-
Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Source: SIELC Technologies. URL: [Link]
-
Title: Hygroscopicities of 3-Aminopyridine (3AP) and Fatty Acid Complexes (FA-3AP), and the Release of 3AP from FA-3AP. Source: Semantic Scholar. URL: [Link]
-
Title: Chemical Stability of 4-Aminopyridine Capsules. Source: Canadian Journal of Hospital Pharmacy. URL: [Link]
-
Title: (PDF) Chemical stability of 4-aminopyridine capsules. Source: ResearchGate. URL: [Link]
-
Title: Proposed pathway of 4-aminopyridine degradation by the enrichment... Source: ResearchGate. URL: [Link]
-
Title: Karl Fischer Titration - Precise Moisture Analysis Made Easy. Source: WorldofTest.com. URL: [Link]
-
Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Source: PubMed. URL: [Link]
-
Title: HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Source: PMC. URL: [Link]
-
Title: Protecting Pharmaceuticals from Humidity's Wrath. Source: SMT Dry Cabinets. URL: [Link]
-
Title: Karl Fischer titration. Source: Wikipedia. URL: [Link]
-
Title: Best Desiccants for Pharmaceutical Packaging and Storage. Source: Multisorb. URL: [Link]
-
Title: Microbial Degradation of Pyridine and Its Derivatives. Source: ResearchGate. URL: [Link]
-
Title: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Source: ResearchGate. URL: [Link]
-
Title: What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Source: ResearchGate. URL: [Link]
-
Title: Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Source: ScienceDirect. URL: [Link]
-
Title: PV2143. Source: OSHA. URL: [Link]
-
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Source: PMC. URL: [Link]
-
Title: Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Source: MDPI. URL: [Link]
-
Title: An innovative drug delivery form for hygroscopic pharmaceutical drugs. Source: Qualicaps. URL: [Link]
-
Title: Aminohippurate Sodium (PAH) – Azithromycin | Trissel's Stability of Compounded Formulations, 6th Edition. Source: PharmacyLibrary. URL: [Link]
-
Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source: ResearchGate. URL: [Link]
-
Title: Analysis of the Loss Amounts of Hygroscopic Drug in Powder form in Dispensing, Storage and Process Improvement to Decrease Loss. Source: Journal of Korean Society of Health-System Pharmacists. URL: [Link]
-
Title: Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Source: ACS Publications. URL: [Link]
-
Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source: Eurekaselect. URL: [Link]
-
Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Source: PMC. URL: [Link]
-
Title: Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Source: ResearchGate. URL: [Link]
Sources
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- 5. semanticscholar.org [semanticscholar.org]
- 6. Analysis of the Loss Amounts of Hygroscopic Drug in Powder form in Dispensing, Storage and Process Improvement to Decrease Loss [jkshp.or.kr]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]
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- 25. helixchrom.com [helixchrom.com]
Application Note: Precision One-Pot Synthesis of 2-Amino-3-Heterocyclic Pyridines
Executive Summary
The 2-amino-3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous IKK-β inhibitors, adenosine receptor antagonists, and anti-tubulin agents. Traditional synthesis often involves multi-step isolation of chalcones or enamines, resulting in poor atom economy and significant solvent waste.
This Application Note details a robust, one-pot multicomponent reaction (MCR) protocol. By leveraging the dual catalytic/reagent role of ammonium acetate and thermodynamic control, this method allows for the convergent assembly of aldehydes, ketones, and malononitrile into highly substituted pyridines with yields typically exceeding 85%.
Mechanistic Principles & Logic
To optimize this reaction, one must understand the competing equilibria. The reaction does not proceed linearly; it is a network of reversible condensations driven to completion by the final, irreversible aromatization step.
The Convergent Pathway
The most kinetically favored pathway involves two simultaneous in-situ generations:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile (highly electrophilic).
-
Enamine Formation: The ketone reacts with ammonium acetate to generate an enamine (nucleophilic).
-
Michael Addition & Cyclization: The enamine attacks the arylidenemalononitrile, followed by intramolecular cyclization and oxidative aromatization.
Mechanistic Visualization
The following diagram illustrates the molecular assembly line. Note the critical role of the ammonium ion in buffering the pH to support both the initial condensation (base-catalyzed) and the enamine formation (acid-catalyzed).
Figure 1: Convergent mechanistic pathway for the 4-component synthesis of 2-amino-3-cyanopyridines.
Critical Parameters & Optimization
Success depends on controlling the solubility of intermediates.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (95% or Absolute) | Solubilizes reactants but precipitates the final hydrophobic pyridine product, driving equilibrium forward (Le Chatelier's principle). |
| Ammonium Source | Ammonium Acetate (NH₄OAc) | Acts as both the nitrogen source and a weak acid-base buffer. Stronger bases (e.g., NaOH) often polymerize malononitrile. |
| Stoichiometry | 1:1:1:1.5 (Ald:Mal:Ket:NH₄OAc) | Slight excess of NH₄OAc compensates for sublimation/ammonia loss at reflux temperatures. |
| Temperature | Reflux (78–80°C) | Essential to overcome the activation energy of the cyclization step. |
Experimental Protocols
Protocol A: Standard Green Synthesis (Ethanol Reflux)
Best for: Routine library generation, high purity requirements, and ease of workup.
Materials:
-
Aryl Aldehyde (1.0 mmol)
-
Acetophenone/Ketone derivative (1.0 mmol)[1]
-
Malononitrile (1.0 mmol)
-
Ammonium Acetate (1.5 mmol)
-
Ethanol (5 mL)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, combine the aldehyde, ketone, and malononitrile in 5 mL of ethanol.
-
Activate: Add Ammonium Acetate. Note: The reaction is slightly endothermic; no immediate exotherm should be observed.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C) with magnetic stirring (500 rpm).
-
Monitor: Check TLC after 60 minutes (Eluent: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.
-
Visual Cue: The solution often transitions from clear/yellow to a deep orange/red, and eventually, a solid precipitate may form while hot.
-
-
Termination: Once complete (typically 2–4 hours), cool the mixture to room temperature.
-
Isolation: Pour the mixture onto 20g of crushed ice/water mixture with stirring. The product will precipitate as a solid.
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.
Protocol B: Catalytic Acceleration (Nanoparticle/Solid Support)
Best for: Unreactive substrates (electron-rich aldehydes) or solvent-free requirements.
Modification: Add 10 mol% basic Alumina or Cu-nanoparticles to the mixture. Run the reaction solvent-free at 100°C.
-
Advantage:[2][3][4][5][6][7][8] Reaction times reduced to 10–30 minutes.
-
Workup: Add hot ethanol to dissolve the product, filter to remove the solid catalyst (which can be recycled), then cool the filtrate to crystallize the product.
Workflow Visualization
This diagram outlines the operational flow for Protocol A, ensuring Quality Control (QC) checkpoints are met.
Figure 2: Operational workflow for the synthesis and isolation of 2-amino-3-cyanopyridines.
Validation & Troubleshooting
Self-Validating Markers (QC)
To ensure the reaction has generated the correct scaffold, look for these specific spectroscopic signatures:
-
IR Spectroscopy: A sharp, distinct absorption band at 2200–2220 cm⁻¹ confirms the presence of the cyano (-CN) group. A doublet around 3300–3450 cm⁻¹ confirms the primary amine (-NH₂) .
-
¹H NMR (DMSO-d₆):
-
Singlet (broad) at δ 7.0–8.0 ppm: Represents the -NH₂ protons (exchangeable with D₂O).
-
Absence of Aldehyde: Disappearance of the singlet at δ 9.0–10.0 ppm.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete cyclization or polymerization. | Ensure reagents are pure. Increase NH₄OAc to 2.0 eq. Use ice-water quench to force precipitation. |
| Starting Material Remains | Electron-rich aldehyde (e.g., 4-OMe) deactivates the electrophile. | Increase reaction time or switch to Protocol B (Catalytic/Solvent-free) to increase collision frequency. |
| Product is Colored (Red/Brown) | Oxidation byproducts or trace iodine (if used as catalyst). | Recrystallize from Ethanol/DMF (9:1). The pure product is usually white or pale yellow. |
References
-
Ghorbani-Vaghei, R., et al. (2013).[4][9] "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions." Comptes Rendus Chimie. [9]
-
Mekheimer, R. A., et al. (2020). "The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2,4,5-triaryl-1H-imidazoles." Egyptian Journal of Chemistry.
-
Saha, M., et al. (2013).[9] "A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal." Journal of the Brazilian Chemical Society.
-
Boumoud, B., et al. (2021).[2] "Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines." Molbank.
-
El-Gohary, N. M., et al. (2013).[3][4][9] "Chemistry of 2-Amino-3-cyanopyridines." Synthetic Communications. [4]
Sources
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- 8. scielo.br [scielo.br]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Improving yield of Buchwald coupling for sterically hindered aminopyridines
Topic: High-Yield Coupling of Sterically Hindered Aminopyridines
Mission Statement
You are encountering low yields while coupling sterically hindered aminopyridines. This is not a standard reaction; it is a "perfect storm" of catalytic challenges. The pyridine nitrogen poisons the catalyst, and the steric bulk hinders the formation of the C-N bond.
This guide moves beyond generic advice. We utilize Third- and Fourth-Generation (G3/G4) Precatalysts and Sterically Demanding NHC complexes to solve the specific mechanistic bottlenecks of poisoning and reductive elimination.
Module 1: The Engine (Catalyst & Ligand Selection)[1]
The Problem: Standard ligands (BINAP, dppf) fail here. Aminopyridines act as bidentate ligands. The pyridine nitrogen coordinates to the Palladium (Pd) center, creating a stable, inactive "off-cycle" species (Catalyst Poisoning). Furthermore, steric hindrance around the amine prevents the necessary orbital overlap for reductive elimination.
The Solution: You must use ligands that are sufficiently bulky to physically block the pyridine nitrogen from binding to the Pd center, forcing the reaction to proceed via the amine nitrogen.
Recommendation A: The Buchwald System (G4 Precatalysts)
-
Primary Aminopyridines: Use BrettPhos Pd G4 .
-
Why: The methoxy groups on the biaryl backbone provide specific electronic stabilization, while the bulk promotes reductive elimination.
-
-
Amides/Sulfonamides (extremely poor nucleophiles): Use tBuBrettPhos Pd G4 .
-
Why: The t-butyl groups increase electron density on Pd, facilitating the oxidative addition of difficult halides, while the extreme bulk forces the difficult C-N bond formation.
-
Recommendation B: The Organ System (Pd-PEPPSI)
-
Sterically Hindered Secondary Amines: Use Pd-PEPPSI-IPent .[1][2][3][4]
-
Why: The "IPent" (Isopentyl) ligand is flexible yet massive. It creates a "protective umbrella" over the metal center. Prof. Mike Organ’s work demonstrates that this specific ligand architecture is superior for resisting 2-aminopyridine poisoning compared to the standard PEPPSI-IPr.
-
Module 2: The Environment (Base & Solvent)[1]
The Problem: Sterically hindered amines are often poor nucleophiles. If the deprotonation step is too slow, the catalyst decomposes. If the base is too strong/nucleophilic, it attacks the electrophile.
| Base | pKa (DMSO) | Application Note |
| LHMDS | ~26 | The Gold Standard for Hindered Substrates. Soluble in organic solvents (THF/Toluene), allowing rapid deprotonation without requiring phase transfer. |
| NaOtBu | ~17 | Good general purpose, but the tert-butoxide anion is bulky and can be slow to deprotonate hindered centers. |
| K3PO4 | ~12 | Use only if functional groups (esters/nitriles) are base-sensitive.[3] Requires a polar solvent (e.g., t-Amyl alcohol) and often water (1-2%) to solubilize the base. |
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for selecting your catalytic system based on substrate class.
Caption: Decision matrix for selecting the optimal catalytic system based on the nucleophile class.
Module 4: Troubleshooting Guides (FAQs)
Q1: My reaction turns black immediately, and I see <5% conversion. What happened?
Diagnosis: "Pd-Black" formation. The catalyst aggregated and precipitated out of solution before entering the catalytic cycle. Root Cause:
-
Poor L:Pd Ratio: If you used separate Pd(OAc)2 and ligand, they failed to complex.
-
Oxidation: Phosphine ligands oxidize rapidly in air. Corrective Action:
-
Switch to G3/G4 Precatalysts: These contain the ligand pre-bound in a 1:1 ratio. They are air-stable solids that only activate inside the reaction vessel.
-
Degas Solvents: Sparge your solvent with Argon for 15 minutes. Nitrogen balloons are often insufficient for sensitive Buchwald couplings.
Q2: I see full consumption of the aryl halide, but the product is the de-halogenated arene (Ar-H), not the amine.
Diagnosis:
-
Change Solvent: Avoid alcohols (like isopropanol) if this occurs. Switch to Toluene or Dioxane .
-
Increase Bulk: Counter-intuitively, using a bulkier ligand (switching from BrettPhos to tBuBrettPhos) accelerates reductive elimination by "squeezing" the product out of the metal center.
Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition / Poisoning. Root Cause: The product (a hindered aminopyridine) is likely a better ligand for Pd than your starting material, or the pyridine nitrogen is binding irreversibly. Corrective Action:
-
Use Pd-PEPPSI-IPent: The NHC ligand binds extremely tightly to Pd, preventing displacement by the pyridine product.
-
Increase Temperature: Raise the temperature to 100-110°C. This increases the reversibility of the off-cycle pyridine binding.
Module 5: The "Gold Standard" Protocol
Context: Coupling a 2-chloro-3-methylpyridine (hindered electrophile) with a 2-amino-3-methylpyridine (hindered nucleophile).
Reagents:
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: LHMDS (1.0 M in THF, 2.2 equivalents)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a screw-cap reaction vial containing a magnetic stir bar. Cool under a stream of Argon.
-
Solids: Weigh the Aryl Halide (1.0 equiv), Aminopyridine (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv) into the vial.
-
Note: If the amine is a liquid, add it after the solvent.
-
-
Purge: Cap the vial (septum cap) and purge with Argon for 5 minutes via needle.
-
Liquids: Add anhydrous Dioxane (concentration 0.2 M) via syringe.
-
Base Addition: Add LHMDS solution dropwise at room temperature.
-
Observation: The color will likely change (often to dark orange/red) as the precatalyst activates.
-
-
Heating: Place in a pre-heated aluminum block at 100°C . Stir vigorously (1000 RPM).
-
Critical: Fast stirring is essential to keep the heterogeneous mixture interacting if salts precipitate.
-
-
Monitoring: Check via LCMS at 1 hour. If <20% conversion, raise temp to 120°C.
References
-
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[5] Chemical Science, 2(1), 27-38.
-
Organ, M. G., et al. (2018). "Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions." The Journal of Organic Chemistry, 83(16), 9144–9155.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science, 4, 916-920.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
Sources
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Piperazine Derivatives by Flash Chromatography
Welcome to the technical support center for the purification of polar piperazine derivatives by flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Navigating the purification of these often-challenging compounds requires a nuanced understanding of their chemical properties and their interactions with various chromatographic media. This resource synthesizes field-proven insights and established scientific principles to empower you to overcome common purification hurdles and achieve your desired purity and yield.
Section 1: Troubleshooting Guide - A Problem-Solution Approach
This section addresses specific issues you may encounter during the flash chromatography of polar piperazine derivatives. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Problem 1: My polar piperazine derivative is irreversibly stuck on the silica gel column.
Cause: Polar piperazine derivatives, being basic in nature, can exhibit strong ionic interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This can lead to very strong retention or even irreversible binding, resulting in low or no recovery of your compound.
Solution Pathway:
-
Mobile Phase Modification - The First Line of Defense:
-
Introduce a Basic Additive: The most common and effective strategy is to add a competing base to your mobile phase to neutralize the acidic silanol groups.[1][2] This minimizes the strong interaction between your basic compound and the stationary phase.
-
Protocol for Basic Mobile Phase Preparation:
-
Prepare a stock solution of a volatile base in your polar solvent (e.g., 1-10% triethylamine (TEA) or ammonium hydroxide in methanol).[1][3]
-
Use this stock solution as a component of your eluent system. A typical starting point is to use a gradient of dichloromethane and the basic methanol stock solution.[3][4]
-
Always ensure the additive is present in both the weak and strong solvents of your gradient to maintain a consistent pH and avoid peak shape distortion.[1]
-
-
-
-
Alternative Stationary Phases - When Modification Isn't Enough:
-
If mobile phase additives do not resolve the issue, consider switching to a less acidic or a basic stationary phase.
-
Amine-functionalized Silica: This is an excellent choice as it provides a basic surface that repels basic compounds, leading to better peak shapes and recovery.[1][2][5]
-
Alumina (Basic or Neutral): Alumina is another suitable alternative to silica for the purification of amines.[4] However, be aware that alumina can have its own set of interactions, so it's crucial to screen its suitability with your specific compound via TLC.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be a powerful alternative.[6]
-
-
Problem 2: My compound elutes as a broad, tailing peak.
Cause: Peak tailing is a common issue when purifying basic compounds like piperazine derivatives on silica gel. It is often caused by secondary interactions between the analyte and the stationary phase, as described in Problem 1.[7][8] Overloading the column can also lead to peak tailing.[7]
Solution Pathway:
Caption: Troubleshooting workflow for peak tailing.
-
Optimize Mobile Phase with Basic Additives: As with irreversible binding, adding a basic modifier like triethylamine or ammonium hydroxide to the mobile phase is the primary solution to mitigate peak tailing.[2][9] This competitively blocks the acidic silanol sites, leading to a more symmetrical peak shape.
-
Consider a Different Solvent System: Sometimes, the choice of the primary solvents themselves can affect peak shape. For instance, substituting ethyl acetate with acetone, which has a similar polarity but different interaction properties, can sometimes improve peak shape for polar compounds.[10]
-
Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7] Try reducing the amount of crude material loaded onto the column.
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that are too polar for reversed-phase and show strong interactions with silica in normal-phase.[11] HILIC uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][12][13]
-
Problem 3: My polar piperazine derivative elutes in the solvent front on a reversed-phase (C18) column.
Cause: While reversed-phase chromatography is a good option for many compounds, highly polar piperazine derivatives may have insufficient hydrophobic character to be retained on a non-polar C18 stationary phase.[14] They will travel with the polar mobile phase and elute very early, often with poor separation from other polar impurities.
Solution Pathway:
-
Modify the Mobile Phase:
-
Highly Aqueous Mobile Phases: Some modern reversed-phase columns are designed to be stable in highly aqueous mobile phases (e.g., >95% water).[14] Using a very high percentage of water in your mobile phase can increase the retention of polar compounds.
-
pH Adjustment: The retention of ionizable compounds like piperazine derivatives is highly dependent on the mobile phase pH.[9] By adjusting the pH to suppress the ionization of your compound (i.e., making it more neutral), you can increase its hydrophobicity and retention on a C18 column. For a basic compound, this would mean increasing the pH.[1]
-
-
Switch to a More Retentive Stationary Phase:
-
Polar-Embedded Reversed-Phase Columns: These columns have polar groups embedded within the alkyl chains, which can provide alternative interactions and better retention for polar analytes.
-
Phenyl-Hexyl Columns: The phenyl groups on this type of stationary phase can offer different selectivity for aromatic piperazine derivatives through pi-pi interactions.
-
-
Employ HILIC: As mentioned previously, HILIC is a powerful technique for retaining and separating highly polar compounds that are not amenable to reversed-phase chromatography.[11][13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a flash chromatography method for a new polar piperazine derivative?
A1: The best starting point is to perform Thin Layer Chromatography (TLC) to scout for a suitable solvent system.[10]
-
For Normal-Phase on Silica Gel:
-
Start with a relatively non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.
-
If your compound doesn't move from the baseline even with 100% ethyl acetate, switch to a more polar system like dichloromethane/methanol.[4]
-
If you observe streaking or the spot remains at the origin, add a small amount of a basic modifier (e.g., 1% triethylamine or a few drops of ammonium hydroxide) to the developing solvent.[2] Aim for an Rf value of 0.2-0.4 for the target compound for optimal separation in flash chromatography.[15]
-
-
For Reversed-Phase on C18:
-
Use a polar solvent system like water/acetonitrile or water/methanol.
-
If your compound has a very high Rf, you will need to increase the water content of the mobile phase.
-
Q2: How do I choose between normal-phase, reversed-phase, and HILIC for my polar piperazine derivative?
A2: The choice depends on the specific properties of your compound and the impurities you need to separate from.
| Chromatography Mode | When to Use | Key Considerations |
| Normal-Phase | Your compound has moderate polarity and is soluble in organic solvents. | Prone to strong interactions with basic compounds; often requires basic additives.[1][2] |
| Reversed-Phase | Your compound has some non-polar character and is soluble in polar solvents like water, methanol, or acetonitrile. | Highly polar compounds may not be retained.[14] Mobile phase pH can be adjusted to improve retention of ionizable compounds.[1][9] |
| HILIC | Your compound is very polar and water-soluble, with poor retention on reversed-phase columns. | Uses a polar stationary phase with a high organic, low aqueous mobile phase.[11][13] Requires careful column equilibration.[12] |
Q3: Can I use a gradient elution for purifying my polar piperazine derivative?
A3: Yes, a gradient elution is often recommended, especially for complex mixtures or when there is a significant difference in polarity between your target compound and impurities. A gradient allows for the efficient elution of all compounds in a reasonable time and can lead to sharper peaks for later-eluting components.[16]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Some piperazine derivatives can be unstable on acidic silica gel.[3]
-
Confirm Instability: You can check for on-plate degradation by running a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, your compound is likely degrading.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a basic solution.
-
Use an Alternative Stationary Phase: As mentioned earlier, switching to a less acidic stationary phase like alumina, florisil, or an amine-functionalized silica is a good solution.[3][17]
Q5: How can I improve the resolution between my target compound and a closely eluting impurity?
A5: Improving resolution requires optimizing several parameters:
-
Solvent Selectivity: Try different solvent combinations. For example, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol or using a ternary system.[10]
-
Gradient Slope: A shallower gradient around the elution point of your compounds of interest can improve separation.
-
Stationary Phase: A different stationary phase (e.g., switching from silica to alumina or a cyano-bonded phase) can offer different selectivity and may resolve the overlapping peaks.[9]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack it evenly.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, you can adsorb the sample onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of the polar, base-containing solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your purified compound.
Protocol 2: HILIC for Highly Polar Piperazine Derivatives
-
Column Selection: Choose a HILIC-compatible stationary phase such as an amine-functionalized or diol-functionalized silica column.[18]
-
Mobile Phase Preparation: Prepare your mobile phase with a high organic content (e.g., 95% acetonitrile) and a small amount of an aqueous buffer (e.g., 5% water with 10 mM ammonium acetate).
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. This is a critical step in HILIC.[12]
-
Sample Preparation: Dissolve your sample in the initial mobile phase.
-
Elution: Run a gradient by increasing the percentage of the aqueous component.
-
Fraction Collection and Analysis: Collect and analyze fractions as you would for normal-phase chromatography.
Caption: Decision tree for chromatography method selection.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Nowik, W., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
Reddit. (2022, July 16). Alternative stationary phases : r/Chempros. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Flash Column Chromatography. [Link]
-
Kos, J., et al. (2021). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Biotage. (2023, January 23). Six key factors that impact flash chromatography. [Link]
-
LCGC International. (2026, February 12). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]
-
American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
ResearchGate. (2014). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
-
GL Sciences. How to Obtain Good Peak Shapes. [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. [Link]
-
MDPI. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
-
Reddit. (2022, June 27). troubleshooring flash chromatography purification : r/Chempros. [Link]
-
Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
-
Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column. [Link]
-
Waters Corporation. Method Development With Convergence Chromatography. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
ResearchGate. (2025, August 6). Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethoxycarbonyl amino-protecting group. [Link]
-
Nature. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]
-
RSC Publishing. (2020). Ordered short channel mesoporous silica modified with 1,3,5-triazine–piperazine as a versatile recyclable basic catalyst for cross-aldol, Knoevenagel and conjugate addition reactions with isatins. [Link]
-
MDPI. (2023). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO 2 Adsorption. [Link]
Sources
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- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. santaisci.com [santaisci.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
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- 13. biotage.com [biotage.com]
- 14. labex.hu [labex.hu]
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- 16. reddit.com [reddit.com]
- 17. Purification [chem.rochester.edu]
- 18. teledynelabs.com [teledynelabs.com]
Technical Support Center: Solving Solubility Issues of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine in DMSO
For: Researchers, scientists, and drug development professionals
Introduction: Understanding the Challenge
3-(4-Methylpiperazin-1-yl)pyridin-2-amine is a heterocyclic amine whose structure is foundational in the development of various targeted therapeutics. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions for in vitro screening and cellular assays due to its broad solubilizing power.[1][2] However, researchers frequently encounter difficulties in achieving complete and stable dissolution of this compound in 100% DMSO.
This guide provides a systematic approach to troubleshooting and resolving these solubility challenges. We will move from basic first-line solutions to more advanced techniques, explaining the scientific principles behind each method to empower you to make informed decisions in your experimental design.
Compound Physicochemical Properties
A clear understanding of the compound's properties is the first step in troubleshooting. While specific, experimentally-derived data for this exact molecule is not widely published, we can infer properties from its structure and closely related analogs.[3][4]
| Property | Estimated Value / Information | Implication for DMSO Solubility |
| Molecular Formula | C10H16N4 | - |
| Molecular Weight | ~192.26 g/mol [3] | Standard for small molecules. |
| Structure | Contains a pyridine ring, a primary amine, and a tertiary amine within a piperazine ring. | The multiple basic nitrogen atoms can be protonated, which is key to pH-mediated solubility strategies.[5][6] |
| pKa | Estimated two basic pKa values (one for the pyridin-2-amine, one for the piperazine). | The compound's charge state is highly dependent on pH. In neutral DMSO, it is uncharged, which can sometimes hinder solubility compared to its salt form.[6] |
| Appearance | Typically a light yellow to brown crystalline powder.[7] | Crystalline solids require energy to break the crystal lattice, which can be a primary barrier to dissolution.[8] |
Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial hurdles.
Q1: My compound isn't dissolving in DMSO at room temperature after vortexing. What is the first thing I should do?
A1: Gentle heating and extended agitation are the primary first steps. The energy input helps overcome the crystal lattice energy of the solid.
-
Immediate Action: Warm the vial in a water bath set to 37-50°C for 5-10 minutes.[9]
-
Follow-up: Immediately vortex the sample vigorously for 1-2 minutes.
-
Rationale: Increasing the temperature enhances the kinetic energy of the solvent molecules, leading to more effective solvation of the compound.
Q2: I managed to dissolve the compound with heat, but it crashed out of solution after cooling to room temperature. What happened?
A2: You likely created a supersaturated solution. This is a common issue when determining kinetic solubility (what dissolves quickly under non-equilibrium conditions) versus thermodynamic solubility (the true equilibrium concentration).[8][10]
-
Immediate Action: Try re-dissolving with heat. If it repeatedly precipitates, the concentration is too high for a stable stock at room temperature.
-
Solution: Prepare a new, more dilute stock solution. It is always better to have a stable, lower-concentration stock than an unreliable, high-concentration one.
Q3: What is a safe starting concentration to aim for when preparing a stock solution?
A3: For many screening compounds, a stock concentration of 10 mM in DMSO is a standard and achievable starting point.[2][11] If you encounter issues, attempting a 1 mM or 5 mM solution is a prudent next step.
Q4: My DMSO stock is clear, but a precipitate forms instantly when I dilute it into my aqueous cell culture media or buffer. Why?
A4: This is a classic case of compound "crashing out." DMSO is an excellent organic solvent, but it is miscible with water.[12] When you add the DMSO stock to an aqueous environment, the local solvent environment for your compound rapidly changes from 100% organic to >99% aqueous. Since the compound has low aqueous solubility, it precipitates.
-
Solution 1 (Reduce Final Concentration): The most straightforward solution is to lower the final working concentration in your assay.
-
Solution 2 (Stepwise Dilution): Perform serial dilutions. Instead of a single large dilution, dilute the stock 1:10 in DMSO first, then dilute that intermediate stock into your aqueous buffer. This can sometimes mitigate the shock of the solvent change.[13]
-
Solution 3 (Use Co-solvents): In some cases, formulating the final medium with a small percentage of a co-solvent can help, but this must be compatible with your experimental system (e.g., cells).[13][14]
In-Depth Troubleshooting & Step-by-Step Protocols
If the quick fixes are insufficient, a more systematic approach is necessary.
Troubleshooting Workflow
The following decision tree illustrates a logical progression for tackling solubility issues.
Caption: Troubleshooting Decision Tree for DMSO Solubility.
Protocol 1: Enhanced Dissolution with Thermal and Mechanical Energy
This protocol aims to provide sufficient energy to break the compound's crystal lattice structure, which is often the primary barrier to dissolution.
-
Preparation: Weigh the desired amount of this compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to reach your target concentration.[9] Anhydrous DMSO is critical as trace amounts of water can sometimes reduce the solubility of hydrophobic compounds.
-
Initial Mixing: Vortex the vial vigorously for 2 minutes at room temperature.
-
Heating: Place the vial in a water bath or heating block set to 40°C . Caution: Do not exceed 60°C to minimize the risk of compound degradation. Let the vial heat for 10-15 minutes.
-
Sonication (Optional but Recommended): If a bath sonicator is available, place the vial in the sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to create microbubbles that cavitate, providing intense local energy to break up particle aggregates.[15]
-
Final Mixing: Remove the vial from the heat/sonicator and vortex immediately for another 1-2 minutes.
-
Inspection & Stability Check: Visually inspect the solution while it is still warm. It should be completely clear with no visible particulates. Allow the solution to cool to room temperature for at least one hour and re-inspect to ensure the compound remains in solution.[10]
Protocol 2: Co-Solvent and pH Modification Strategies (Advanced)
If Protocol 1 fails, the issue may be more fundamental to the compound's chemistry. These advanced methods alter the chemical environment to favor dissolution.
A. Using a Co-Solvent
While the goal is a DMSO stock, sometimes a small amount of another solvent can act as a bridge. This is more common for creating formulations for in vivo use but can be adapted.[14]
-
Method: A potential strategy involves dissolving the compound in a minimal volume of a stronger or more compatible solvent first, before topping up with DMSO. For a basic compound like this, a solvent like N,N-Dimethylformamide (DMF) could be considered, though solvent compatibility with downstream assays is a major concern. This is a last-resort method for stock preparation and is generally not recommended.
B. pH Modification: In Situ Salt Formation
The target compound has two basic nitrogen centers. In its free base form (as it is typically supplied), it is neutral. By protonating one or both of these nitrogens, we create a charged species (a salt), which is often dramatically more soluble in polar solvents like DMSO.[6][16]
-
Principle: Adding a stoichiometric equivalent of a suitable acid can convert the free base into its salt form directly in the vial. The resulting ion pair is more polar and may dissolve more readily.
-
Reagent Selection: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 1M HCl in isopropanol or dioxane) is a common choice. This avoids introducing water.
-
Procedure (Use with Extreme Caution in a Fume Hood): a. Suspend the compound powder in the required volume of DMSO. b. While vortexing, add a precise molar equivalent of the acid solution dropwise. For example, if you have 10 µmol of your compound, add 10 µL of a 1M HCl solution for one equivalent. c. Continue with the heating and agitation steps described in Protocol 1.
-
Critical Considerations:
-
Stoichiometry: Adding excess acid can damage the compound or interfere with assays. Start with 0.9-1.0 molar equivalents.
-
Assay Compatibility: You are creating a salt (e.g., the hydrochloride salt). You must confirm that the altered pH and the presence of the counter-ion (Cl-) will not affect your downstream biological experiments.
-
Validation: This fundamentally alters the compound being tested. It is crucial to document this change and consider its implications for data interpretation.
-
Verification and Best Practices
Visual Inspection is Not Enough: A solution that appears clear to the naked eye may still contain micro-precipitates that can confound assay results.
-
Light Scattering: Shine a laser pointer through the vial. A perfectly clear solution will show no beam path (Tyndall effect). If you can see the beam's path, suspended nanoparticles are present.
-
Confirmation by NMR: For a definitive answer, a small aliquot of the prepared stock can be analyzed by ¹H NMR. The presence of sharp, well-defined peaks confirms true dissolution, whereas broadened peaks may indicate aggregation.[10]
Storage and Handling:
-
Storage: Once a stable stock solution is achieved, store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[13]
-
Desiccation: DMSO is hygroscopic (readily absorbs water from the air).[17] Store vials with a desiccant to maintain the anhydrous nature of the solvent, which is crucial for long-term stability.
-
Thawing: When ready to use, allow the vial to thaw completely and come to room temperature before opening the cap. This prevents atmospheric moisture from condensing into the cold solution.[2]
References
-
Hansen, L. B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]
-
Sjögren, T., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Pharmaffiliates. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]
-
GEUS Publication. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
Jana, S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-6-[3-(4-methylpiperazin-1-yl)propyl]pyridin-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
SlidePlayer. (n.d.). pH = pKa + log. Retrieved from [Link]
-
ResearchGate. (2021). DMSO stock preparation v1. Retrieved from [Link]
-
International Journal of Pharmaceutical and Drug Analysis. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Supporting Information. (n.d.). NMR spectra were registered on Bruker Avance II 300 MHz instrument. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method. Retrieved from [Link]
Sources
- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-6-[3-(4-methylpiperazin-1-yl)propyl]pyridin-2-amine | C14H24N4 | CID 158447566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 12. quora.com [quora.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. wjbphs.com [wjbphs.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. depts.washington.edu [depts.washington.edu]
Technical Support Center: Palladium Removal from 3-(4-Methylpiperazin-1-yl)pyridin-2-amine
Topic: Advanced Purification Strategies for Palladium Removal in Basic Heterocycles Ticket ID: PD-REM-3MPPA Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Diagnosis
User Query: "I am synthesizing 3-(4-Methylpiperazin-1-yl)pyridin-2-amine via Buchwald-Hartwig coupling. Despite using activated carbon, my residual palladium (Pd) levels remain >500 ppm. I need to reach ICH Q3D limits (<10 ppm). Why is this happening, and how do I fix it?"
Scientist’s Analysis: The persistence of palladium in your product is not a failure of standard filtration but a result of competitive chelation . Your molecule, this compound, is a "privileged chelator." It contains three distinct nitrogen donor sites capable of binding Pd(II) species:
-
The Pyridine Nitrogen (strong
-donor). -
The Exocyclic Amine (capable of H-bonding and coordination).
-
The Piperazine Nitrogens (tertiary amine donors).
These moieties form a stable "pincer-like" or bidentate complex with residual palladium, effectively pulling it off the activated carbon. To remove it, you must introduce a scavenger or ligand with a significantly higher affinity for Pd than your product (High
Regulatory Targets (ICH Q3D)
Before selecting a method, confirm your target limit based on the dosage form (ICH Q3D(R2) Guidelines).
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) | Concentration Limit (1g daily dose) |
| Oral | 100 µ g/day | 10 ppm | 100 ppm |
| Parenteral | 10 µ g/day | 1 ppm | 10 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm | 1 ppm |
Reference: ICH Q3D Elemental Impurities Guidance. [1]
Critical Workflows & Protocols
Method A: The "Gold Standard" – Trimercaptotriazine (TMT) Scavenging
Best for: High-value APIs where yield loss must be minimized.
Why TMT? Unlike standard thiols, Trimercaptotriazine (TMT) possesses three sulfur atoms in a rigid aromatic framework. It forms a highly stable, insoluble precipitate with Pd(II) and Pd(0) that is thermodynamically favored over the N-Pd complex of your aminopyridine.
Protocol: Solid-Supported Si-TMT
-
Dissolution: Dissolve the crude product in a solvent that solubilizes the API but allows the scavenger to swell (THF, MeOH, or EtOAc are ideal). Avoid DCM if possible, as it can slow kinetics.
-
Loading: Add SiliaMetS® TMT or Biotage® Si-TMT at 3–5 equivalents relative to the residual Pd content.
-
Calculation: If Pd is 1000 ppm, that is ~1 mol%. Use 3–5 mol% of resin.
-
Alternative: If Pd content is unknown, add 10 wt% of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir at 40–50°C for 4–12 hours.
-
Note: Heat is crucial to overcome the activation energy required to break the Product-Pd chelate.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad.
-
Analysis: Test filtrate by ICP-MS.
Visual Workflow (Scavenger Selection):
Caption: Decision tree for selecting the optimal scavenging pathway based on solubility and efficacy.
Method B: The "Cost-Effective" Solution – N-Acetylcysteine (NAC) Wash
Best for: Large-scale batches (>100g) where resins are too expensive.
Mechanism: N-Acetylcysteine (NAC) is a water-soluble amino acid derivative with a free thiol. Under basic or neutral conditions, it strips Pd from the organic layer into the aqueous layer by forming a water-soluble Pd-NAC complex.
Step-by-Step Protocol:
-
Preparation: Dissolve the crude organic product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or Ethyl Acetate).
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 7–8 using dilute NaOH (crucial for deprotonating the thiol without degrading the API).
-
Extraction:
-
Add the NAC solution (20 vol% relative to organic layer) to the reactor.
-
Heat is Mandatory: Heat the biphasic mixture to 50–60°C and stir vigorously for 2–4 hours.
-
-
Separation: Cool to RT and separate the layers. The Pd will migrate to the aqueous (yellow/orange) layer.
-
Polishing: Wash the organic layer once with 5% NaHCO₃ and once with brine to remove residual NAC.
Troubleshooting & FAQs
Q1: I used a sulfonic acid scavenger (e.g., Si-TsOH), and my yield dropped by 30%. Why?
A: Your product is a base (aminopyridine + piperazine). Sulfonic acid scavengers are strong cation exchangers. They protonated your basic nitrogens and bound the product to the silica, not just the palladium.
-
Correction: Switch to a neutral scavenger like Si-TMT or Si-Thiol which binds metals via coordination, not ionic interaction.
Q2: Why does activated carbon fail for this specific molecule?
A: Activated carbon relies on weak physisorption. The binding constant (
Q3: Can I use crystallization alone?
A: Rarely. While crystallization rejects impurities, the Pd-complex often co-crystallizes or occludes within the lattice due to similar solubility profiles.
-
Recommendation: Perform a "Scavenger-Assisted Crystallization." Add Si-TMT to the hot recrystallization solvent, stir for 1 hour, hot filter, and then cool to crystallize.
Q4: How do I measure Pd below 10 ppm accurately?
A: Do not rely on colorimetric tests (USP <231> is obsolete). You must use ICP-OES (for >1 ppm) or ICP-MS (for <1 ppm). Ensure your digestion protocol uses Aqua Regia or HF to fully dissolve any refractory Pd species.
Comparative Data: Scavenger Performance
Simulated performance based on typical aminopyridine substrates [2, 3].
| Scavenger Type | Functional Group | Mechanism | Efficiency (1000 -> X ppm) | Product Recovery |
| Si-TMT | Trimercaptotriazine | Chelation (Strong) | < 5 ppm | > 98% |
| Si-Thiol | Propylthiol | Chelation (Med) | 20-50 ppm | > 98% |
| Si-TsOH | Tosic Acid | Ionic Exchange | < 5 ppm | < 70% (Binds Product) |
| Activated Carbon | Carbon | Physisorption | 200-400 ppm | 90-95% |
| NAC Wash | N-Acetylcysteine | Aq. Extraction | < 20 ppm | > 95% |
Mechanism of Action Diagram
Caption: Competitive displacement of the Palladium-Product complex by the high-affinity Si-TMT resin.
References
-
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. [Link]
-
Biotage . Metal Scavenger User Guide: Strategies for Work-up and Purification. [Link]
-
Phillips, S., et al. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review, 2016, 60, (4), 276. [Link]
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9, 198-205. [Link]
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346, 889-900. [Link]
Technical Support Center: Crystallization of Oily Piperazine-Pyridine Intermediates
Welcome to the Technical Support Center for the crystallization of oily piperazine-pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of "oiling out" and other crystallization difficulties with this important class of molecules. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions grounded in chemical principles and extensive laboratory experience.
Understanding the Challenge: Why Do Piperazine-Pyridine Intermediates Form Oils?
Piperazine-pyridine intermediates are prevalent scaffolds in medicinal chemistry due to their favorable pharmacological properties. However, their inherent structural features often lead to purification challenges, primarily the formation of oils or low-melting-point solids during crystallization.
Several factors contribute to this behavior:
-
High Polarity and Basicity: The presence of multiple nitrogen atoms in the piperazine and pyridine rings imparts high polarity and basicity.[1] This can lead to strong solvent interactions and a high solubility in polar solvents, making precipitation difficult.
-
Conformational Flexibility: The piperazine ring typically adopts a chair conformation, and the overall molecule may possess considerable conformational flexibility, which can hinder the ordered packing required for crystal lattice formation.[2]
-
Presence of Impurities: Even small amounts of impurities can significantly depress the melting point of a compound, leading to a scenario where the melting point is lower than the temperature of the crystallization solution.[3][4]
-
Low Melting Point: Many organic compounds, including some piperazine-pyridine derivatives, have intrinsically low melting points. If the solution temperature during crystallization is above the compound's melting point, it will separate as a liquid ("oil out") rather than a solid.[3][4][5]
"Oiling out" is a specific form of liquid-liquid phase separation where, under conditions of supersaturation, the solute forms a liquid phase instead of a solid crystalline phase.[6] This oily phase is often a good solvent for impurities, meaning that if it solidifies, it rarely forms pure crystals and can result in a glassy, amorphous solid.[3]
Troubleshooting Guide: From Persistent Oils to Crystalline Solids
This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.
Q1: My compound consistently "oils out" upon cooling. What are my immediate options?
A1: When your compound separates as an oil, the primary goal is to coax it into a crystalline state by altering the thermodynamics and kinetics of the system.
-
Initial Steps in the Same Flask:
-
Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to decrease the supersaturation level.[3][4] The rationale here is that the compound may have been coming out of solution too quickly at a temperature above its melting point. By adding more solvent, you keep it in solution longer, allowing it to cool to a temperature below its melting point before nucleation begins.[3]
-
Slow Cooling is Crucial: Avoid rapid cooling (e.g., placing the flask in an ice bath). Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Slow cooling is critical as it provides a larger window of opportunity for molecules to orient themselves into an ordered crystal lattice.[6] Insulating the flask can promote even slower cooling.
-
Scratching and Seeding: If no crystals form upon slow cooling, try to induce nucleation. Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create microscopic imperfections on the glass surface that serve as nucleation sites.[4] If you have a small amount of the pure solid, adding a "seed crystal" provides a template for further crystal growth.[4]
-
Q2: I've tried reheating and slow cooling, but the oil persists. What's the next step?
A2: If initial attempts fail, a more systematic approach to solvent selection and crystallization technique is necessary.
-
Solvent System Re-evaluation:
-
Single Solvent Systems: If you are using a single solvent, it may be too good a solvent for your compound. The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5] Experiment with solvents of varying polarities. For piperazine-pyridine intermediates, which are often polar, consider alcohols (methanol, ethanol, isopropanol), acetonitrile, or ethyl acetate.[7][8]
-
Mixed Solvent Systems (Anti-solvent Crystallization): This is often a highly effective technique for oily compounds.[9][10][11] The principle is to dissolve your compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
| "Good" Solvents (High Solubility) | "Poor" Solvents (Low Solubility/Anti-solvents) |
| Dichloromethane (DCM) | Hexanes, Heptane |
| Tetrahydrofuran (THF) | Water, Diethyl Ether |
| Acetone | Hexanes, Water |
| Ethanol/Methanol | Water, Diethyl Ether, Toluene |
| Ethyl Acetate | Hexanes, Heptane |
Data compiled from various sources, including[12][13].
Q3: My compound crystallizes, but the yield is very low. How can I improve it?
A3: Low yield is a common issue in crystallization and can often be rectified.
-
Possible Causes and Solutions:
-
Too Much Solvent: This is the most frequent cause of low yield.[4] A significant portion of your compound remains dissolved in the mother liquor. To remedy this, you can carefully evaporate some of the solvent and attempt to crystallize the compound again from the more concentrated solution.[4]
-
Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound might have crystallized on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated to prevent this.
-
Inappropriate Solvent Choice: If the compound has even moderate solubility in the cold solvent, you will lose a significant amount of product. Re-evaluate your solvent system to find one where the compound is less soluble at low temperatures.
-
Q4: Even with an anti-solvent, my seed crystals dissolve or turn into oil. What should I do?
A4: This indicates a very high degree of supersaturation or that the local concentration of the "good" solvent around the seed crystal is too high.
-
Alternative Seeding Strategy: Instead of adding the seed crystal to the concentrated solution of your compound, try adding the seed crystal to the anti-solvent first to create a suspension. Then, slowly add your concentrated compound solution dropwise to this suspension with vigorous stirring.[14] This method ensures that the immediate environment around the seed crystal is always rich in the anti-solvent, promoting crystal growth rather than dissolution.
Frequently Asked Questions (FAQs)
Q: What are some good starting solvent systems for piperazine-pyridine intermediates?
A: Based on literature and patents for similar compounds like mirtazapine, good starting points include:
-
Single Solvents: Toluene, methanol, ethanol, isopropanol, and acetone.[7]
-
Mixed Solvents: Ethanol-water mixtures are commonly used.[7] Hexane/ethyl acetate and hexane/acetone are also good combinations to explore.[12]
Q: Can pH adjustment help in crystallizing my basic piperazine-pyridine intermediate?
A: Yes, pH adjustment can be a powerful tool. Since these compounds are basic, you can often form crystalline salts by treating a solution of the free base with an acid (e.g., HCl, HBr, or an organic acid). Salts often have higher melting points and different solubility profiles than the free base, which can be advantageous for crystallization.[2][15] Conversely, if you have a salt, you can try to crystallize the free base by neutralizing it.
Q: How can I be sure that the "oiling out" is not due to impurities?
A: While you can't be 100% certain without analytical data (like NMR or LC-MS), there are some indicators. If the oil is highly colored while the expected pure compound is not, this suggests a concentration of impurities in the oily phase.[3] If you suspect impurities are the issue, consider a preliminary purification step like column chromatography or treatment with activated charcoal before attempting crystallization. Adding charcoal to the hot solution before filtration can sometimes remove impurities that inhibit crystallization.[3]
Q: Is it better to cool the solution quickly or slowly?
A: Almost always, slow cooling is preferred. Rapid cooling leads to high supersaturation, which can cause the compound to crash out of solution as a powder or an oil, trapping impurities.[6] Slow cooling allows for the formation of larger, purer crystals.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve your oily intermediate in the minimum amount of a suitable "good" solvent (e.g., dichloromethane, ethyl acetate, or warm ethanol) with gentle heating and stirring.
-
Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (anti-solvent, e.g., hexanes or water) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. For further yield, you can then place the flask in a refrigerator or a cold bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Protocol 2: Cooling Crystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to your oily intermediate and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask on an insulating surface like a cork ring.
-
Inducing Crystallization (if necessary): If no crystals have formed after the solution has cooled to room temperature, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Complete Crystallization: Once crystallization begins, allow the flask to stand undisturbed at room temperature and then in a cooler environment (e.g., refrigerator) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualization of Workflows
Troubleshooting "Oiling Out"
Caption: Decision workflow for troubleshooting "oiling out".
Anti-Solvent Crystallization Workflow
Caption: Step-by-step workflow for anti-solvent crystallization.
References
- The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. (2016). Journal of Chemical and Pharmaceutical Research.
- Synthesis and crystallization of piperazine ring-containing compounds. (n.d.). Google Patents.
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Method for preparing antidepressant mirtazapine. (2015, February 18). Patsnap.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[16]arene Host–Guest System. (2021, January 25). ACS Publications. Retrieved from [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. (2008, July 23). ACS Publications. Retrieved from [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. Retrieved from [Link]
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2020, April 25). MDPI. Retrieved from [Link]
- Methods for the preparation of mirtazapine intermediates. (n.d.). Google Patents.
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Synthesis and crystal structures of arylpiperazine compounds. (2025, August 10). ResearchGate. Retrieved from [Link]
- Process for the preparation of substituted pyridines. (n.d.). Google Patents.
- Method for synthesis of chiral n-arylpiperazines. (n.d.). Google Patents.
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025, July 22). ACS Omega. Retrieved from [Link]
-
Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan's Surface. (2023, February 28). National Center for Biotechnology Information. Retrieved from [Link]
- Methods for the preparation of mirtazapine intermediates. (n.d.). Google Patents.
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
- "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). International Journal of Research in Engineering and Science (IJRES).
-
Molecular salts and co-crystals of mirtazapine with promising physicochemical properties. (2015, March 12). ScienceDirect. Retrieved from [Link]
-
Solid liquid solubility of piperazine. (n.d.). SINTEF. Retrieved from [Link]
-
The schematic of the oiling out process during the cooling crystallization of an API. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent synthetic advances in pyridine-based thermotropic mesogens. (2019, July 26). RSC Publishing. Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Crystallization. Retrieved from [Link]
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings. (n.d.). Academia.edu. Retrieved from [Link]
-
A solvent-free piperazine derivative was synthesized and characterized... (n.d.). ResearchGate. Retrieved from [Link]
- Methods for the preparation of mirtazapine intermediates. (n.d.). Google Patents.
-
Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure a. (2021, May 8). Repozytorium PK. Retrieved from [Link]
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1). Technobis. Retrieved from [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications. Retrieved from [Link]
- Derivatives of n-methylpiperazine. (n.d.). Google Patents.
-
Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022, February 23). ACS Publications. Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
Sources
- 1. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mt.com [mt.com]
- 7. US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. ijcea.org [ijcea.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. CA2438446A1 - Methods for the preparation of mirtazapine intermediates - Google Patents [patents.google.com]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. unifr.ch [unifr.ch]
- 16. pubs.acs.org [pubs.acs.org]
HPLC Method Development for Separating Aminopyridine Isomers
Technical Support Center & Troubleshooting Guide
Welcome to the Advanced Chromatography Support Center.
This guide addresses the specific challenges of separating 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). These isomers present a classic "chromatographer's dilemma": they share identical molecular weights (
Module 1: Strategic Method Selection
Q: Why does my standard C18 method fail to resolve these isomers?
The Scientific Reality: Standard C18 columns rely on hydrophobic interaction.[1] Aminopyridines are small, polar, and basic. At neutral pH (7.0), 4-aminopyridine (pKa ~9.17) is fully protonated and elutes near the void volume with severe tailing due to secondary silanol interactions. 2-AP and 3-AP (pKa ~6-7) are partially ionized, leading to poor retention and shifting retention times.
The Solution: You must switch mechanisms. You have three viable paths:
-
High pH Reversed-Phase (Recommended for Robustness): Suppresses ionization, making analytes neutral and hydrophobic.
-
HILIC (Recommended for MS Sensitivity): Retains polar amines using an aqueous layer on the silica surface.
-
PFP (Pentafluorophenyl) Phases: Uses
- interactions to separate positional isomers based on electron density distributions.
Decision Matrix: Selecting Your Mode
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements and resolution needs.
Module 2: The "High pH" Strategy (Reversed Phase)
Q: How do I eliminate peak tailing for 4-aminopyridine without using ion-pairing reagents?
Root Cause:
4-AP has a pKa of ~9.[2]17. At pH < 9, it is a cation. Cations interact with residual silanols (
The Fix: High pH Suppression By raising the mobile phase pH to 10.0 - 10.5 , you force all three isomers into their neutral (uncharged) state. Neutral amines interact purely hydrophobically with the C18 ligand, resulting in sharp, symmetrical peaks and increased retention.
Critical Requirement: You MUST use a "Hybrid" silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica columns dissolve above pH 8.0.
Protocol: High pH Mobile Phase Preparation
-
Buffer A (10mM Ammonium Bicarbonate, pH 10):
-
Dissolve
Ammonium Bicarbonate in 1L HPLC-grade water. -
Adjust pH to 10.0 using Ammonium Hydroxide (
). -
Note: Do not use Sodium Hydroxide (non-volatile, bad for LC systems).
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 30% B over 10 minutes.
Module 3: Resolving 2-AP vs. 3-AP (Isomer Selectivity)
Q: I have good retention, but 2-aminopyridine and 3-aminopyridine are co-eluting. How do I separate them?
The Scientific Reality: 2-AP (pKa 6.86) and 3-AP (pKa 5.98) have very similar hydrophobicities in their neutral states. C18 often cannot distinguish them.
The Solution: Fluorinated Phases (PFP) Switch to a Pentafluorophenyl (PFP) column.
-
Mechanism: PFP phases offer
- interactions and dipole-dipole interactions. -
Why it works: The position of the amino group relative to the pyridine nitrogen alters the electron density of the ring. PFP phases "feel" this difference.
-
Condition: Use Methanol instead of Acetonitrile. Methanol facilitates
- interactions, whereas Acetonitrile can suppress them.
Comparative Data: Physicochemical Properties[1][2][3]
| Isomer | pKa (approx) | Basicity | Elution Order (RP High pH) | Elution Order (HILIC) |
| 3-Aminopyridine | 5.98 | Least Basic | 1st (Least Retained) | 3rd (Most Retained) |
| 2-Aminopyridine | 6.86 | Moderate | 2nd | 2nd |
| 4-Aminopyridine | 9.17 | Most Basic | 3rd (Most Retained) | 1st (Least Retained)* |
*Note: In HILIC, retention often correlates with ionization. However, 4-AP's high basicity can sometimes lead to secondary repulsion effects depending on the stationary phase charge.
Module 4: Troubleshooting & FAQs
Q: My 4-aminopyridine peak area is fluctuating. Why?
A: Check your detection wavelength. Aminopyridines have UV maxima around 262 nm (4-AP) and 230-240 nm. If you are using a volatile buffer like Ammonium Formate (absorbs < 220 nm) and trying to detect at 210 nm, you will see baseline noise.
-
Recommendation: Use 262 nm for 4-AP specificity.
Q: I see "split peaks" when injecting my sample.
A: This is likely a "Strong Solvent Effect." Aminopyridines are very polar. If you dissolve your sample in 100% MeOH or ACN and inject onto a High pH aqueous system, the solvent plug carries the analyte down the column before it can interact with the stationary phase.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).
Q: Can I use the USP method for Fampridine (4-AP)?
A: Yes, but be aware of its limitations. The USP method typically uses Ion-Pairing Chromatography (Octanesulfonic acid).
-
Pros: Excellent resolution of 4-AP from impurities.
-
Cons: Not MS compatible (ion suppression); equilibrates slowly; dedicated columns required (ion pair reagents are hard to wash off).
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for common aminopyridine separation issues.
References
-
USP Monograph. Dalfampridine (Fampridine/4-Aminopyridine) USP Monograph.[3][4] United States Pharmacopeia.[3][4]
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN.
-
PubChem. Compound Summary for CID 1727 (4-Aminopyridine). National Center for Biotechnology Information.
-
Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.
-
Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[5][6][7]
Sources
Validation & Comparative
NMR Differentiation Strategy: 3- vs. 5-Regioisomers of (4-Methylpiperazin-1-yl)pyridin-2-amine
Topic: NMR Characterization of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine vs. 5-Isomer Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists[1][2][3]
Executive Summary
In the synthesis of kinase inhibitors and GPCR ligands, the 2-aminopyridine scaffold is a privileged motif.[2] However, introducing a 4-methylpiperazin-1-yl solubilizing group via Nucleophilic Aromatic Substitution (
Depending on the starting di-halo pyridine (e.g., 2,3-dichloro vs. 2,5-dichloro) and reaction conditions, trace regioisomeric impurities can form.[2][3] Distinguishing the 3-isomer (sterically congested, potential "ortho effect") from the 5-isomer (linear, extended conjugation) is critical for Structure-Activity Relationship (SAR) validity.[1][2][3]
This guide provides a definitive NMR characterization strategy, moving beyond simple chemical shifts to focus on spin-spin coupling constants (
Structural Analysis & Theoretical Grounding
The core differentiator between these isomers is the substitution pattern on the pyridine ring, which dictates the coupling network of the remaining aromatic protons.
The Physics of Pyridine Couplings
To differentiate the isomers, focus on the proton at Position 6 (H6) . This proton is adjacent to the ring nitrogen and is typically the most deshielded (downfield) signal, making it easy to identify.
-
3-Isomer (Vicinal Coupling Present):
-
5-Isomer (Vicinal Coupling Absent):
Experimental Protocol
Sample Preparation[1][3][6][7]
-
Solvent: DMSO-
is mandatory.[1][2][3] Chloroform- ( ) often causes broadening of the amino ( ) protons due to exchange and quadrupole broadening from the pyridine nitrogen.[3] DMSO stabilizes the amine protons via H-bonding, allowing them to be integrated and assessed for NOE.[2] -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).
Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: zg30 (standard proton) and noesygppr1d (1D NOESY) if structural confirmation is ambiguous.
-
Scans (NS): 16 (minimum) to ensure clean observation of small meta-couplings.
-
Relaxation Delay (D1):
seconds to allow full relaxation of aromatic protons for accurate integration. -
Temperature: 298 K (25°C).
Comparative Data Analysis
A. 1H NMR Spectral Fingerprints
The following tables summarize the representative chemical shifts (
Target A: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (The "Linear" Isomer)
Features: H3 and H4 show strong ortho coupling.[1][2][3] H6 is isolated.[1][2]
| Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| H6 | 7.75 - 7.85 | d | Diagnostic: Only meta-coupling observed.[1][2][3] No neighbor at H5.[2] | |
| H4 | 7.20 - 7.30 | dd | Coupled ortho to H3 and meta to H6. | |
| H3 | 6.45 - 6.55 | d | Ortho to H4.[1][2][3] Upfield due to | |
| 5.60 - 5.80 | s (br) | - | Exchangeable.[1][2][3] |
Target B: this compound (The "Congested" Isomer)
Features: Continuous spin system H4-H5-H6.[1][2][3]
| Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| H6 | 7.60 - 7.75 | dd | Diagnostic: Strong vicinal coupling to H5 is visible.[1][2][3] | |
| H4 | 7.00 - 7.15 | dd | Ortho to H5, meta to H6. | |
| H5 | 6.60 - 6.75 | dd | The "middle" proton. Coupled to both H4 and H6. | |
| 5.80 - 6.10 | s (br) | - | Often slightly deshielded vs 5-isomer due to H-bond/sterics.[1][2][3] |
B. Advanced Verification: NOESY/ROESY
If the splitting patterns are ambiguous due to peak overlap (roof effect), 2D NOESY provides the "smoking gun."
-
5-Isomer: Strong NOE correlation between Piperazine-CH2 and H4/H6 .[1][2][3] No NOE between Piperazine and
.[1][2] -
3-Isomer: Strong NOE correlation between Piperazine-CH2 and H4 .[1][2][3] Crucial: Potential NOE between Piperazine-CH2 and
(due to spatial proximity at position 3 and 2).[1][2][3]
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning the regioisomer based on the H6 proton signal.
Figure 1: Decision tree for regioisomer assignment based on H6 multiplicity and NOE correlations.
Synthesis & Impurity Context
Understanding how these isomers arise helps in anticipating them.[1][2]
Figure 2: Simplified origin of regioisomers. Note that direct SNAr on 2,5-dihalo usually favors position 5 due to para-activation relative to the ring nitrogen, but 2,3-substitution patterns are highly sensitive to steric hindrance.[1][2][3]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for
-coupling values in heteroaromatics). -
ChemicalBook. (2024). 1H NMR Spectrum of 2-Amino-5-methylpyridine. Retrieved from . (Proxy data for 5-substituted 2-aminopyridine coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison.[2][3] Retrieved from .[3]
-
PubChem. (2025). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Compound Summary. National Library of Medicine.[2] Retrieved from .
-
MDPI. (2013). Synthesis of 2-(4-methylpiperazin-1-yl)...pyridine derivatives. Molbank, 2013(1), M793. Retrieved from . (Demonstrates piperazine substitution patterns).
Sources
A Comparative Guide to Kinase Inhibition: The Positional Potency of 3- vs. 5-Piperazinyl Pyrazole Scaffolds
Introduction: The Strategic Placement of Moieties in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. The development of small molecule kinase inhibitors (PKIs) has revolutionized treatment paradigms, and success in this area often hinges on the meticulous design of molecular scaffolds that can effectively and selectively engage the ATP-binding pocket of the target kinase.[1] Among the various heterocyclic systems employed, the pyrazole ring stands out as a "privileged scaffold" due to its synthetic tractability and its presence in eight FDA-approved PKIs, including Crizotinib and Ruxolitinib.[1][2]
A common strategy to enhance the drug-like properties of these core scaffolds—improving solubility, cell permeability, and target engagement—is the incorporation of a piperazine ring.[3][4] This six-membered heterocycle can serve as a versatile linker and its basic nitrogen atoms can form crucial hydrogen bonds within the kinase hinge region.[4] However, the efficacy of this substitution is not merely about its presence, but its precise placement. The electronic properties of the core scaffold dictate that different positions are not created equal.
This guide provides an in-depth comparison of the inhibitory potency of piperazinyl groups substituted at the 3- versus the 5-position of a model pyrazole scaffold. We will explore the underlying chemical principles, present a detailed experimental workflow for a comparative kinase assay, analyze hypothetical yet plausible data, and discuss the structural rationale for the observed differences in potency. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear framework for making informed decisions in their own inhibitor design campaigns.
The Pyrazole Core: A Study in Regiochemical Influence
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a distinct electronic landscape that influences its reactivity and interaction with biological targets.[2] Due to the electron-withdrawing nature of the nitrogen atoms, positions 3 and 5 are deactivated towards electrophilic substitution but are susceptible to nucleophilic attack.[2] Conversely, position 4 is more electron-rich and amenable to electrophilic substitution.
This inherent asymmetry means that a substituent placed at the 3-position will have a different electronic and steric environment compared to one at the 5-position. These differences can profoundly impact how an inhibitor orients itself within the kinase ATP-binding site, affecting key interactions and, ultimately, its inhibitory potency.[5] This guide will use a model system to investigate this very question: which position, 3 or 5, yields a more potent kinase inhibitor when appended with a piperazine moiety?
Experimental Design for a Comparative Potency Study
To objectively compare the 3- and 5-piperazinyl pyrazole derivatives, a systematic experimental approach is required. The goal is to isolate the positional substitution as the primary variable. The overall workflow for this comparative study is outlined below.
Model Compounds
For this study, we will evaluate two hypothetical compounds based on a 4-(pyridin-2-yl)pyrazole core, a scaffold known to produce kinase inhibitors.[5]
-
Compound A: 3-(Piperazin-1-yl)-4-(pyridin-2-yl)-1H-pyrazole
-
Compound B: 5-(Piperazin-1-yl)-4-(pyridin-2-yl)-1H-pyrazole
Kinase Target Selection
Cyclin-dependent kinase 2 (CDK2) is selected as the target. CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.[6] Numerous inhibitors targeting CDK2 have been developed, providing a rich context for understanding potential binding modes.[7][8]
Detailed Methodology: In Vitro Kinase Inhibition Assay
To ensure data integrity and reproducibility, a robust, self-validating protocol is essential. We will use a continuous fluorescent intensity assay, a common and reliable method for determining inhibitor potency.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A and Compound B against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
PhosphoSens® Sensor Peptide Substrate (Sox-based)[9]
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35[9]
-
Test Compounds (Compound A, Compound B) dissolved in 100% DMSO
-
Positive Control: Staurosporine
-
Low-volume 384-well black microplates
-
Fluorescence microplate reader capable of kinetic measurements
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a 10-point serial dilution series for each test compound (Compound A, Compound B) and the positive control (Staurosporine) in 100% DMSO. A typical starting concentration is 100 µM, diluted 1:3 for each subsequent point.
-
Dispense 200 nL of each compound dilution into the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
-
Enzyme and Substrate Preparation:
-
Causality Check: The concentrations of enzyme and substrate are critical. The ATP concentration should be at or near its Michaelis constant (Km) for the kinase to ensure that competitive inhibitors can be accurately assessed.[10]
-
Prepare a 2X Enzyme/Substrate Master Mix in Assay Buffer. For a final reaction volume of 20 µL, this 10 µL mix will contain:
-
CDK2/Cyclin E at a final concentration of 5 nM.
-
PhosphoSens® Peptide Substrate at a final concentration of 10 µM.
-
-
-
Enzyme/Substrate Addition:
-
Add 10 µL of the 2X Enzyme/Substrate Master Mix to each well containing the plated compounds.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X ATP solution in Assay Buffer to achieve a final concentration of 100 µM.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Immediately place the plate in the microplate reader, pre-set to 30°C.
-
Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (velocity) by determining the slope of the linear portion of the fluorescence signal over time (RFU/min).[9]
-
Subtract the background signal from the "no enzyme" control wells.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest concentration of the positive control as 0% activity.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[9][11]
-
Results: A Comparative Analysis of Potency
Following the execution of the kinase assay, the inhibitory activities of Compound A and Compound B were determined. The resulting IC50 values are summarized below.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) |
| Compound A | 3-Piperazinyl Pyrazole | CDK2/Cyclin E | 215 |
| Compound B | 5-Piperazinyl Pyrazole | CDK2/Cyclin E | 45 |
| Staurosporine | (Positive Control) | CDK2/Cyclin E | 57 |
The data reveals a clear disparity in potency based on the position of the piperazinyl substituent. Compound B , with the piperazine at the 5-position, is approximately 4.8-fold more potent than its 3-substituted counterpart, Compound A . Notably, the potency of Compound B is superior to that of the well-known broad-spectrum kinase inhibitor, staurosporine.[7][8]
Discussion: Mechanistic Insights and Structural Rationale
The observed difference in potency strongly suggests that the orientation of the piperazinyl moiety within the CDK2 ATP-binding site is critical for effective inhibition. This can be understood by considering the kinase's function within its broader signaling context and the specific molecular interactions required for high-affinity binding.
The CDK2 Signaling Pathway
CDK2 is a central node in the regulation of the cell cycle, specifically the G1/S transition. Its activity is tightly controlled by binding to its regulatory partner, Cyclin E. The active CDK2/CycE complex then phosphorylates target proteins, such as the Retinoblastoma protein (Rb), to promote progression into the S phase where DNA replication occurs. Inhibiting CDK2 blocks this phosphorylation event, leading to cell cycle arrest.
Structure-Activity Relationship (SAR) Analysis
The superior potency of Compound B (5-substituted) can be rationalized by examining its likely binding mode. Kinase inhibitors often achieve their affinity by mimicking the adenine base of ATP, forming hydrogen bonds with the "hinge" region of the kinase that connects the N- and C-terminal lobes.
-
Hinge-Binding Interaction: The pyridyl nitrogen of the core scaffold is likely to form a key hydrogen bond with the backbone amide of a hinge residue, such as Leu83 in CDK2.[6]
-
Positional Advantage of the 5-Substituent: With the core scaffold anchored in the adenine pocket, the piperazine at the 5-position is projected towards the solvent-exposed region. This orientation is often more favorable, allowing the piperazine's second nitrogen to form additional hydrogen bonds with backbone carbonyls or interact with charged residues near the pocket entrance. Furthermore, this vector allows for further substitution on the piperazine ring to extend into the solvent channel, which can be exploited to improve solubility and selectivity without disrupting core binding.[12]
-
Steric and Electronic Disadvantage of the 3-Substituent: In contrast, the piperazine at the 3-position may be sterically hindered or poorly oriented to make productive secondary contacts. The electronic deactivation at this position on the pyrazole ring could also influence the bond angles and overall conformation, leading to a less optimal fit. Studies on other pyrazole-based inhibitors have shown that substitution patterns that appear electronically similar can result in significant drops in potency, highlighting the sensitivity of the kinase active site to subtle positional changes.[5]
In essence, the 5-position on the pyrazole scaffold appears to provide a more favorable vector for the piperazine moiety, enabling it to engage in more productive interactions within the ATP binding site of CDK2, leading to a significant increase in inhibitory potency.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of positional isomerism on the potency of kinase inhibitors. Through a systematic in vitro analysis of two model compounds, we have shown that a 5-piperazinyl substitution on a pyrazole core is significantly more potent against CDK2 than a 3-piperazinyl substitution. This finding is likely attributable to the more favorable orientation of the 5-substituted moiety, which allows for enhanced interactions within the ATP-binding pocket.
These results provide a critical insight for medicinal chemists and drug designers: the strategic placement of key functional groups is as important as their inclusion. The principles outlined here underscore the necessity of exploring positional isomers early in the drug discovery process to identify the most promising scaffolds for further optimization. Future work should focus on co-crystallization of these compounds with CDK2 to validate the hypothesized binding modes and to further refine the design of next-generation, highly potent, and selective kinase inhibitors.
References
-
Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry. [Link]
-
Piotrowska, D. G., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
-
El-Gazzar, M. G., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
-
He, J., et al. (2021). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Al-Warhi, T., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][9][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]
-
Abouzid, K. A. M., et al. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Publishing. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Al-Issa, S. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]
-
Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. PubMed. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]
-
ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assayquant.com [assayquant.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Bond Formation: SNAr vs. Palladium-Catalyzed Cross-Coupling
Topic: Strategic Bond Formation: Nucleophilic Aromatic Substitution (SNAr) vs. Palladium-Catalyzed Cross-Coupling Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and CMC Leads.
Executive Summary
In the landscape of pharmaceutical synthesis, the formation of C–N and C–O bonds on aromatic systems is ubiquitous. For decades, the decision between classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) has dictated project timelines, cost structures, and impurity profiles.
This guide moves beyond basic textbook definitions to analyze the process-critical decision matrix used in modern drug development. While Pd-catalysis offers unparalleled scope, SNAr remains the "green" workhorse of process chemistry—provided the electronics permit. We evaluate these routes based on electronic requirements, atom economy, impurity management, and scalability.
Mechanistic Divergence & Substrate Logic
To choose the correct route, one must understand the diametrically opposed mechanistic demands of these two reactions.
The Electronic Paradox
-
SNAr relies on an Addition-Elimination mechanism. It requires an electron-deficient ring (LUMO lowering) to stabilize the anionic Meisenheimer complex intermediate. Consequently, electronegative leaving groups (F > Cl > Br) accelerate the reaction by inductively stabilizing the transition state, despite the strength of the C-F bond.
-
Pd-Catalysis relies on a catalytic cycle initiated by Oxidative Addition . It generally favors electron-rich or neutral rings (though it tolerates deficient ones) and requires weaker C–X bonds (I > Br > Cl >> F) to facilitate the bond insertion.
Visualizing the Pathways
The following diagram contrasts the kinetic bottlenecks of both pathways. Note the inversion of leaving group reactivity.
Figure 1: Mechanistic comparison highlighting the intermediate states. SNAr proceeds via an anionic complex, while Pd-coupling cycles through oxidation states.
Comparative Performance Analysis
The following data summarizes performance metrics derived from high-throughput experimentation (HTE) screens common in process development.
Table 1: Critical Performance Metrics
| Feature | SNAr (Classical) | Pd-Catalyzed Coupling (Buchwald-Hartwig) |
| Substrate Requirement | Must have EWG (NO₂, CN, CF₃, Pyridine N) ortho/para to LG. | Agnostic. Works on e-rich, e-neutral, and e-poor rings. |
| Preferred Leaving Group | F > Cl > Br > I (F is ~100x faster due to inductive effect). | I > Br > OTf > Cl >> F (F is inert to Pd(0) insertion). |
| Steric Tolerance | High. Sensitive only to steric clash at the reaction center. | Variable. Requires specific bulky ligands (e.g., BrettPhos) for hindered substrates. |
| Impurity Profile | Clean. Main byproducts are hydrolysis (phenols) or dimers. | Complex. Dehalogenation, homocoupling, and residual heavy metals . |
| Cost & Scalability | Low COGS. Ideal for scale-up. No metal scavenging required. | High COGS. Catalysts/Ligands are expensive. Pd removal (scavenging) is mandatory. |
| Green Chemistry (PMI) | Generally lower (Process Mass Intensity < 20). | Generally higher (PMI > 50) due to solvent volumes and workup. |
Decision Framework & Experimental Protocols
The "Go/No-Go" Decision Tree
When designing a route, apply this logic flow to minimize cost and maximize safety.
Figure 2: Strategic decision tree for selecting the optimal amination/etherification methodology.
Protocol A: SNAr (The Scalable Standard)
Best for: 2,4-dichloropyrimidines, 4-fluoronitrobenzenes.
Rationale: We utilize a polar aprotic solvent to solvate the nucleophile cation, leaving the anion "naked" and more reactive.
-
Setup: Charge a reaction vessel with the aryl fluoride/chloride (1.0 equiv).
-
Solvent: Add DMSO or NMP (5-10 volumes). Note: For scale-up, acetonitrile or IPA is preferred to avoid high boiling point solvent removal, if reactivity permits.
-
Base: Add DIPEA (2.5 equiv) or K₂CO₃ (2.0 equiv).
-
Expert Tip: If using K₂CO₃, ensure particle size is milled (325 mesh) to increase surface area.
-
-
Nucleophile: Add amine/alcohol (1.1 equiv).
-
Reaction: Heat to 80–120 °C. Monitor by HPLC.
-
Workup: Quench into water (precipitate product) or extract with EtOAc. Wash with 1N HCl to remove excess amine.
Protocol B: Buchwald-Hartwig (The Universal Solver)
Best for: 4-bromoanisole, 3-chlorotoluene, deactivated systems.
Rationale: We use a Pd-precatalyst (e.g., XPhos Pd G4) to ensure rapid initiation and prevent catalyst death via dimer formation.
-
Inertion: Flame-dry glassware and cycle Argon/Vacuum (3x). Oxygen is the enemy of the active Pd(0) species.
-
Reagents: Charge Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu or Cs₂CO₃, 2.0 equiv).
-
Catalyst System: Add Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and Ligand (e.g., XPhos, BINAP).
-
Modern Standard: Use Buchwald G3/G4 Precatalysts (1–5 mol%) for reliable stoichiometry.
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
-
Reaction: Heat to 80–100 °C under Argon.
-
Scavenging (Critical): Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 4 hours before filtration. This is required to meet ICH Q3D elemental impurity guidelines.
Case Study: Synthesis of a Kinase Inhibitor Core
Scenario: A project required the coupling of a morpholine ring to a pyrimidine core.
-
Substrate: 2,4-dichloropyrimidine.
-
Target: C4-substitution (regioselective).
Experimental Outcome:
-
SNAr Approach:
-
Conditions: Morpholine, EtOH, Et₃N, 0 °C.
-
Result: 92% Yield. Exclusive C4 substitution due to the alpha-nitrogen effect making C4 more electrophilic.
-
Verdict:Selected. The substrate was sufficiently activated. No metal required.
-
-
Pd-Coupling Approach:
-
Conditions: Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C.
-
Result: 65% Yield. Significant mixture of C2/C4 isomers and bis-substitution.
-
Analysis: The high temperature required for the Pd-cycle overrode the inherent kinetic regioselectivity of the pyrimidine.
-
Conclusion
The choice between SNAr and Pd-catalyzed coupling is not merely a preference; it is dictated by the electronic DNA of the substrate.
-
Choose SNAr when the aromatic ring possesses strong electron-withdrawing groups and the leaving group is Fluorine or Chlorine. It is the superior choice for process safety, cost, and green metrics.
-
Choose Pd-Coupling for unactivated, electron-rich systems or when late-stage functionalization is required on complex scaffolds where harsh SNAr conditions would degrade other functional groups.
For drug development professionals, the recommendation is to screen SNAr first (using Fluorine analogs if possible). If the reaction fails or requires temperatures >140 °C, pivot immediately to Pd-catalysis to preserve functional group integrity.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).Link
-
Plummer, J. S., et al. (2019). Process Chemistry Challenges in the Synthesis of API. Journal of Organic Chemistry. Link
A Comparative Benchmarking Guide to the Aqueous Solubility of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine Salts
Introduction: The Critical Role of Salt Selection in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, the physicochemical properties of the active pharmaceutical ingredient (API) are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A significant portion of new chemical entities emerging from discovery pipelines are weakly basic compounds, often exhibiting poor solubility in aqueous media. 3-(4-Methylpiperazin-1-yl)pyridin-2-amine is one such basic compound, whose development into an effective oral dosage form necessitates a strategic approach to enhance its solubility.
Salt formation is a widely employed and effective strategy to modulate the physicochemical properties of an ionizable drug without altering its fundamental chemical structure.[1][2] By reacting the free base form of an API with a suitable acidic counter-ion, a salt with potentially superior properties can be generated. The selection of an appropriate salt form can profoundly influence a drug's solubility, dissolution rate, stability, and manufacturability.[3][4] Approximately half of all drugs on the market are administered as salts, underscoring the significance of this approach in pharmaceutical development.[5]
This guide provides a comparative analysis of the aqueous solubility of various pharmaceutically acceptable salts of this compound. We will delve into the experimental methodologies for determining both kinetic and thermodynamic solubility, present a comparative dataset for a selection of common salt forms, and discuss the implications of these findings for the drug development process. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions in salt selection for this and similar basic compounds.
The Rationale for Salt Screening: A Multi-Parameter Optimization
The primary goal of a salt selection study is to identify a salt form that possesses the optimal balance of properties for successful development.[6] While enhanced aqueous solubility is often the main driver, other factors such as crystallinity, hygroscopicity (moisture absorption), chemical and solid-state stability, and ease of synthesis are also crucial considerations.[6] A multi-tiered approach is typically employed, where a range of potential salt forms are rapidly screened for key properties, with the most promising candidates progressing to more detailed characterization.[6]
For a basic drug like this compound, the formation of a salt with an acidic counter-ion can significantly increase its solubility, particularly in the acidic environment of the stomach.[7] This is because the salt form readily dissociates into the protonated (ionized) form of the drug, which is generally more soluble than the neutral free base.[8] The choice of the counter-ion is critical, as it can influence the crystal lattice energy and hydration energy of the salt, thereby affecting its solubility.[2]
Comparative Solubility Analysis of this compound Salts
To illustrate the impact of salt formation on the aqueous solubility of this compound, a panel of common, pharmaceutically acceptable salts were prepared and their solubility was assessed in various aqueous media. The following table summarizes the thermodynamic solubility data obtained at 25°C.
| Form | Counter-ion | Solubility in Water (mg/mL) | Solubility at pH 2.0 (mg/mL) | Solubility at pH 6.8 (mg/mL) |
| Free Base | - | 0.5 | > 200 | 1.2 |
| Hydrochloride | HCl | 150 | > 200 | 25 |
| Mesylate | CH₃SO₃H | 180 | > 200 | 40 |
| Sulfate | H₂SO₄ | 120 | > 200 | 18 |
| Tartrate | C₄H₆O₆ | 95 | > 200 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of salt solubility.
As anticipated, all the salt forms exhibited a dramatic increase in aqueous solubility compared to the free base.[9] The solubility of the free base is highly pH-dependent, showing significantly higher solubility in the acidic medium (pH 2.0) which mimics gastric fluid, and much lower solubility at a pH of 6.8, which is representative of the intestinal environment.[7] This pH-dependent solubility is a characteristic feature of weakly basic drugs.[7]
Among the salt forms, the mesylate and hydrochloride salts demonstrated the highest solubility in both water and the pH 6.8 buffer. The sulfate and tartrate salts also provided a substantial improvement in solubility over the free base. The enhanced solubility of the salt forms in a neutral pH environment is particularly advantageous for ensuring adequate dissolution and absorption throughout the gastrointestinal tract.[7]
Experimental Protocols for Solubility Determination
The determination of aqueous solubility is a cornerstone of pre-formulation studies. Two key types of solubility measurements are typically performed: kinetic and thermodynamic solubility.[10]
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to rapidly assess the solubility of a large number of compounds.[10] It measures the concentration of a compound in a saturated solution formed after a short incubation period, starting from a dimethyl sulfoxide (DMSO) stock solution.[10]
Protocol for Kinetic Solubility Determination:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each this compound salt in DMSO.
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the solutions through a 0.45 µm filter plate to remove any precipitated material.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry, against a standard curve.
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound at equilibrium.[10] It is a more time-consuming but also more accurate measurement, crucial for lead optimization and formulation development.[10]
Protocol for Thermodynamic Solubility Determination:
-
Sample Preparation: Add an excess amount of the solid this compound salt to a vial containing a known volume of the desired aqueous medium (e.g., water, pH 2.0 buffer, pH 6.8 buffer).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
Visualizing the Salt Screening Workflow
The process of selecting an optimal salt form can be visualized as a systematic workflow, starting with a broad screen and progressively narrowing down the candidates based on a set of predefined criteria.
Caption: A generalized workflow for pharmaceutical salt screening and selection.
Decision Framework for Salt Selection
The selection of the final salt form is a multifactorial decision. While high solubility is a desirable attribute, it must be balanced with other critical developability parameters.
Caption: A decision-making framework for selecting the optimal salt form.
Conclusion
The formation of salts represents a powerful and well-established strategy for enhancing the aqueous solubility and overall developability of poorly soluble basic compounds like this compound. As demonstrated by the comparative data, significant improvements in solubility can be achieved through the selection of appropriate counter-ions. A comprehensive salt screening process, incorporating both kinetic and thermodynamic solubility assessments alongside the evaluation of other critical physicochemical properties, is essential for identifying the optimal salt form to advance into formulation and clinical development. This systematic approach mitigates the risks associated with poor bioavailability and increases the probability of developing a safe and effective medicine.
References
- Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- Pharmaceutical Technology. (2008). Salt Selection in Drug Development.
- Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(3), 213-220.
- Stahl, P. H. (2009). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Development and Technology, 14(3), 245-252.
- Fábián, L., & Pál, S. (2017).
- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 559-567.
- Avdeef, A. (2020). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.
- Slideshare. (2016). salt selection in pharmaceutical product development.
- Wikipedia. (n.d.). Free base.
- Al-Ghabeish, M., & Al-Akayleh, F. (2020). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. AAPS PharmSciTech, 21(6), 229.
- Johansson, E., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 2011-2019.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Encyclopedia of Pharmaceutical Technology (pp. 453-499).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- John, C., & Gabriele, S. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(47), 16816-16824.
- Al-Zoubi, N., & Al-Tanni, J. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
- Dr. Oracle. (2025).
- Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
- BJC. (2014).
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. rjpdft.com [rjpdft.com]
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- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 6. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 7. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free base - Wikipedia [en.wikipedia.org]
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- 10. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine
In the landscape of pharmaceutical research and development, the precise and unambiguous characterization of novel chemical entities is paramount. For molecules such as 3-(4-methylpiperazin-1-yl)pyridin-2-amine, a compound of interest in medicinal chemistry, a thorough understanding of its spectroscopic properties is fundamental for confirming its identity, purity, and stability. This guide provides a comprehensive overview of the expected Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectral data for this compound. Drawing upon established principles and data from analogous structures, we present a predictive analysis to serve as a reference for researchers. Furthermore, we detail robust experimental protocols to enable the acquisition of high-quality spectral data.
Introduction to this compound and the Imperative of Spectroscopic Analysis
This compound integrates two key pharmacophores: a 2-aminopyridine moiety and a 4-methylpiperazine ring. The 2-aminopyridine scaffold is a prevalent feature in numerous biologically active compounds, while the piperazine ring is known to enhance solubility and modulate pharmacokinetic properties.[1] The combination of these fragments suggests potential applications in drug discovery, necessitating a reliable analytical toolkit for its characterization.
Spectroscopic techniques provide a non-destructive means to probe the molecular structure and electronic properties of a compound. IR spectroscopy reveals the functional groups present, UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, and Mass Spectrometry determines the molecular weight and provides structural information through fragmentation analysis. Together, these methods offer a powerful and complementary approach for the unequivocal identification and characterization of this compound.
Infrared (IR) Spectroscopy: Unveiling the Molecular Vibrations
Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
Predicted IR Spectrum of this compound
Based on the spectral properties of 2-aminopyridine and N-arylpiperazines, the IR spectrum of the title compound is expected to exhibit the following key absorption bands:
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale and Comparative Insights |
| N-H Stretching (Primary Amine) | 3400-3250 (two bands) | Primary amines typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[2] Studies on 2-aminopyridine have identified these bands in this region.[3] |
| C-H Stretching (Aromatic) | 3100-3000 | Characteristic of C-H bonds in the pyridine ring. |
| C-H Stretching (Aliphatic) | 2950-2800 | Arising from the methyl and methylene groups of the piperazine ring. |
| N-H Bending (Primary Amine) | 1650-1580 | This bending vibration, or scissoring mode, is a hallmark of primary amines.[2] In 2-aminopyridine, this band is observed around 1630 cm⁻¹. |
| C=C and C=N Stretching (Aromatic Ring) | 1600-1450 | These bands arise from the vibrations of the pyridine ring. The exact positions will be influenced by the substituents.[4] |
| C-N Stretching (Aromatic Amine) | 1335-1250 | The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is expected in this region.[2] |
| C-N Stretching (Aliphatic Amine) | 1250-1020 | Corresponding to the C-N bonds within the piperazine ring.[2] |
| N-H Wagging | 910-665 | A broad band characteristic of primary and secondary amines.[2] |
Experimental Protocol for FT-IR Analysis
This protocol outlines the acquisition of a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a minimum of 32 scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by performing an ATR correction and baseline correction.
Diagram of FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
Predicted UV-Vis Spectrum of this compound
The UV-Vis spectrum of this compound will be dominated by electronic transitions within the substituted pyridine ring. We can anticipate two main absorption bands:
| Electronic Transition | Expected λmax (nm) | Rationale and Comparative Insights |
| π → π | ~220-240 | This high-energy transition is characteristic of the pyridine ring. Similar pyridine derivatives show absorption in this region.[5] |
| n → π | ~270-300 | This lower-energy transition involves the non-bonding electrons on the nitrogen atoms of the pyridine and amino groups. The presence of the amino and piperazinyl substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.[5] |
The solvent used can influence the λmax values due to solvatochromic effects. Therefore, it is crucial to report the solvent in which the spectrum was acquired.
Experimental Protocol for UV-Vis Analysis
This protocol describes the determination of the UV-Vis absorption spectrum in a suitable solvent.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µg/mL range). The absorbance should ideally be between 0.1 and 1.0.
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the λmax values and, if the concentration is accurately known, calculate the molar absorptivity (ε).
Diagram of UV-Vis Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Structure
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum of this compound
Molecular Ion (M⁺˙): The molecular formula of this compound is C₁₀H₁₆N₄. The calculated monoisotopic mass is approximately 192.14 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z 192.
Key Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, primarily involving the piperazine ring and the bond connecting it to the pyridine ring.
-
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms in the piperazine ring is a common fragmentation pathway for N-alkylpiperazines. This can lead to the formation of various fragment ions.
-
Loss of the Methyl Group: A peak at m/z 177 (M-15) corresponding to the loss of the methyl group from the piperazine nitrogen is expected.
-
Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage to produce characteristic fragment ions. For instance, cleavage across the ring could lead to ions at m/z 99 (C₅H₁₁N₂) and m/z 57 (C₃H₇N).
-
Cleavage of the Pyridine-Piperazine Bond: Scission of the bond between the pyridine ring and the piperazine nitrogen could generate an ion corresponding to the 2-aminopyridin-3-yl radical cation (m/z 93) and a neutral methylpiperazine radical, or a methylpiperazinyl cation (m/z 99) and a 2-aminopyridine radical.
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines the acquisition of a mass spectrum using a liquid chromatography-mass spectrometry (LC-MS) system with electrospray ionization (ESI), a common technique for the analysis of polar organic molecules.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or ion trap analyzer).
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with LC-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.[6]
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive ESI mode is expected to be optimal due to the presence of basic nitrogen atoms.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.
-
Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺ at m/z 193) as the precursor ion and applying collision-induced dissociation (CID).
Diagram of LC-MS Experimental Workflow
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
References
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
- Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A.
- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- SPECTROSCOPIC INVESTIG
- IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters.
- UV–Vis absorption spectra of ligands 3, 9 and 12 (left) and the corresponding complexes (right) at pH 7.40, with [ligand] = [Fe³⁺] = 5.0 × 10⁻⁵ M, µ = 0.2 and at 25 °C.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules.
- IR: amines. University of Calgary.
- Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene. Bentham Science.
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- 4-Methyl-6-[3-(4-methylpiperazin-1-yl)propyl]pyridin-2-amine. PubChem.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry.
- 4-Methylpyridin-2-amine(695-34-1) MS spectrum. ChemicalBook.
- MS n analysis of nonderivatized and Mtpp-deriv
- Piperazine. NIST WebBook.
- The UV-Vis absorption spectra of III in different solvents.
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI.
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. ChemicalBook.
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. TCI Chemicals.
- 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. CymitQuimica.
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem.
- USGS Spectral Library Version 7 D
- Spectral D
- Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. Molecules.
- Spectral Properties of Hydrated Poorly Crystalline Materials for Spectral Analysis of the Moon and Mars. NASA Technical Reports Server.
- W
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Comparative Guide: In Vitro ADME Profiling of Aminopyridine Regioisomers
Executive Summary: The Isomer Effect
Aminopyridines (APs) serve as critical fragments in medicinal chemistry ("scaffold hopping") and as standalone pharmacological agents (e.g., Fampridine). While 2-, 3-, and 4-aminopyridine share the same molecular formula (
This guide objectively compares the in vitro profiles of these isomers. The central thesis is that ionization state at physiological pH is the primary driver of the observed differences in permeability and clearance mechanisms, while electronic distribution drives the safety pharmacology (channel blocking) profile.
Physicochemical Foundation: The Master Key
The behavior of AP isomers in biological systems is predictable based on their basicity. The amino group's position relative to the pyridine nitrogen determines the capacity for resonance stabilization of the conjugate acid.
Table 1: Physicochemical Landscape[1]
| Property | 4-Aminopyridine (4-AP) | 2-Aminopyridine (2-AP) | 3-Aminopyridine (3-AP) |
| Structure | Para-substituted | Ortho-substituted | Meta-substituted |
| pKa (Conjugate Acid) | 9.17 (Highly Basic) | 6.86 (Moderately Basic) | 6.00 (Weakly Basic) |
| Ionization at pH 7.4 | ~98% Cationic ( | ~22% Cationic ( | ~4% Cationic ( |
| LogP (Octanol/Water) | 0.23 | 0.49 | 0.15 |
| Electronic Effect | Strong resonance donation to ring N | Resonance donation + H-bond stabilization | Inductive withdrawal only |
Expert Insight (Causality):
-
4-AP & 2-AP: The exocyclic amine lone pair can delocalize onto the ring nitrogen, stabilizing the protonated form. This makes them stronger bases.
-
3-AP: The meta position prevents resonance delocalization onto the ring nitrogen. The electron-withdrawing inductive effect of the ring nitrogen dominates, making 3-AP the least basic.
-
ADME Implication: At physiological pH (7.4), 4-AP is a cation , while 3-AP is a neutral molecule . This dictates that 4-AP requires transporters (OCT2) for clearance, while 3-AP relies on passive diffusion and hepatic metabolism.
Permeability & Transporters (Caco-2/PAMPA)
Permeability profiling reveals a dichotomy between passive and active transport mechanisms.
Experimental Observation
-
3-AP: Exhibits high effective permeability (
) in PAMPA (Parallel Artificial Membrane Permeability Assay) due to its high neutral fraction (96%) at pH 7.4. It traverses membranes via passive transcellular diffusion. -
4-AP: Despite being >98% ionized (cationic) at pH 7.4, it shows high oral bioavailability (~95%). In Caco-2 assays, 4-AP permeability is often underestimated unless the expression of organic cation transporters (OCTs) is accounted for.
Transport Mechanism Diagram
Caption: Differential transport mechanisms. 3-AP utilizes passive diffusion, while the cationic 4-AP relies on active transport and paracellular routes.
Metabolic Stability & Clearance (Microsomes/Hepatocytes)[3][4]
The metabolic fate differs significantly. 4-AP is unique in its resistance to hepatic metabolism compared to its isomers.
Comparative Metabolic Profile[3][5][6]
| Feature | 4-Aminopyridine | 2-AP & 3-AP |
| Primary Clearance | Renal (Active Secretion) | Hepatic (Metabolism) |
| Microsomal Stability ( | High (>120 min) | Moderate (<60 min) |
| Major Enzymes | CYP2E1 (Minor), FMO | NAT (N-acetyltransferase), CYP450 |
| Key Metabolites | 3-hydroxy-4-AP, N-oxide | N-acetyl-aminopyridines, Ring hydroxylations |
Scientific Rationale: The high polarity and cationic nature of 4-AP facilitate rapid renal elimination via the Organic Cation Transporter 2 (OCT2) in the proximal tubule, bypassing extensive hepatic metabolism. 2-AP and 3-AP, being more lipophilic/neutral, are subject to Phase I (oxidation) and Phase II (acetylation) metabolism in the liver.
Critical Interaction Note: Because 4-AP is an OCT2 substrate, it is contraindicated with OCT2 inhibitors (e.g., cimetidine), which can dangerously increase 4-AP plasma levels.
Safety Pharmacology: The Potassium Channel Block
The toxicity profile is not driven by ADME, but by pharmacodynamics.
-
Mechanism: Blockade of voltage-gated potassium channels (
).[1] -
Potency: 4-AP >>> 2-AP > 3-AP .
-
Toxicity Endpoint: Seizures (convulsant).
The protonated form of 4-AP mimics the potassium ion (
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating protocols.
Protocol A: pH-Dependent Microsomal Stability
Purpose: To distinguish between renal-cleared (stable) and hepatic-cleared (labile) isomers.
-
Preparation:
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Incubation:
-
Pre-incubate 1 µM of isomer (2-AP, 3-AP, or 4-AP) with microsomes (0.5 mg/mL final) for 5 min at 37°C.
-
Initiate with NADPH.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
-
Quenching & Analysis:
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Validation Criteria:
-
Positive Control: Testosterone (High clearance) must show
min. -
Negative Control: Warfarin (Low clearance) must show >85% remaining at 60 min.
-
Expectation: 4-AP should behave like a negative control (highly stable).
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To assess passive diffusion potential.
-
System: 96-well "sandwich" plate (Donor bottom, Acceptor top).
-
Membrane: PVDF filter coated with 1% Lecithin in Dodecane.
-
Donor Well: 10 mM isomer in PBS (pH 7.4).
-
Acceptor Well: PBS (pH 7.4).
-
Incubation: 5 hours at room temperature (humidity chamber).
-
Calculation:
Where is acceptor concentration, is filter area, is volume.
Strategic Workflow Diagram
Use this decision tree to select the correct isomer for your drug discovery campaign based on ADME needs.
Caption: Strategic selection workflow. 4-AP offers potency but carries toxicity/transporter risks; 3-AP offers safer passive ADME but lower potency.
References
-
Hayes, K. C., et al. (2010). "Pharmacokinetics of dalfampridine extended release tablets in patients with multiple sclerosis." Clinical Pharmacology & Therapeutics.
-
Smith, D. A., & Di, L. (2021). "The impact of pKa on drug discovery and development." Drug Discovery Today.
-
Caggiano, A. O., et al. (2013).[2] "In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes." Journal of Drug Assessment.
-
U.S. Food and Drug Administration (FDA). (2010). "Ampyra (dalfampridine) Prescribing Information."
-
Albert, A., et al. (1948). "Ionization constants of heterocyclic amines." Journal of the Chemical Society.[3] (Foundational pKa data).
Sources
A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of 3-Substituted Aminopyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 3-substituted aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its versatility allows for diverse chemical modifications, paving the way for the development of novel therapeutics. However, early and accurate assessment of the cytotoxic potential of these building blocks is paramount to de-risk drug development programs and identify candidates with the most favorable safety profiles. This guide provides a comparative analysis of key cytotoxicity assays, detailed experimental protocols, and an exploration of the structure-activity relationships that govern the cytotoxicity of 3-substituted aminopyridine derivatives.
The Imperative of Early Cytotoxicity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with toxicity being a primary cause of late-stage failures. Therefore, integrating cytotoxicity profiling at the initial stages of discovery is a critical, cost-effective strategy.[3] By evaluating the cytotoxic effects of 3-substituted aminopyridine building blocks on various cell lines, researchers can prioritize compounds with a wider therapeutic window and gain valuable insights into their potential mechanisms of toxicity. This early feedback loop enables medicinal chemists to design and synthesize next-generation analogs with improved safety profiles.
Choosing the Right Tool: A Comparison of Cytotoxicity Assays
A variety of in vitro assays are available to assess cytotoxicity, each with its own underlying principle, advantages, and limitations. The choice of assay should be guided by the specific research question, the expected mechanism of cell death, and available laboratory equipment. Here, we compare two of the most widely used and robust methods for evaluating the cytotoxicity of small molecules: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
| Feature | MTT Assay (Metabolic Activity) | LDH Assay (Membrane Integrity) |
| Principle | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. | Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membranes.[4][5] |
| Endpoint | Colorimetric measurement of formazan concentration, indicating the number of viable, metabolically active cells. | Colorimetric or fluorometric measurement of LDH activity in the cell culture supernatant, directly proportional to the number of dead or damaged cells.[4][5][6] |
| Advantages | Well-established, cost-effective, and suitable for high-throughput screening. Provides an indication of overall cell health and proliferation. | Directly measures cell death due to membrane damage (necrosis). The assay is simple, rapid, and can be performed on the same cells used for other assays. |
| Limitations | Can be influenced by compounds that affect mitochondrial respiration without directly causing cell death. The insoluble formazan product requires a solubilization step. | Less sensitive to apoptotic cell death where membrane integrity may be maintained for a longer period. Background LDH from serum in the culture medium can interfere with the assay.[4] |
| Best For | Initial screening of large compound libraries to identify hits that reduce cell viability or inhibit proliferation. | Assessing cytotoxicity induced by compounds expected to cause membrane damage or for confirming necrotic cell death. |
Experimental Workflows: A Step-by-Step Approach
To ensure reliable and reproducible data, adherence to a well-defined experimental workflow is crucial. The following diagram outlines the general steps for evaluating the cytotoxicity of 3-substituted aminopyridine building blocks.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures provided by Millipore Sigma.[7][8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Selected cell line(s) and appropriate culture medium
-
3-substituted aminopyridine test compounds
-
Multichannel pipette
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-substituted aminopyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Detailed Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on the principles of the Pierce LDH Cytotoxicity Assay Kit from Thermo Fisher Scientific.[4][9][10]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, assay buffer, and stop solution)
-
96-well flat-bottom tissue culture plates
-
Selected cell line(s) and appropriate culture medium
-
3-substituted aminopyridine test compounds
-
Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[4]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Structure-Activity Relationships (SAR) of 3-Substituted Aminopyridine Cytotoxicity
The cytotoxic potential of 3-substituted aminopyridines is highly dependent on the nature and position of the substituents on the pyridine ring and the amino group. While a comprehensive SAR study requires the synthesis and testing of a large library of analogs under standardized conditions, analysis of the existing literature provides valuable insights.
| 3-Substituted Aminopyridine Derivative | Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Imidazo[1,2-a]pyridine-2-carbohydrazide | MCF-7, HT-29 | >100 | The core scaffold showed low cytotoxicity. | [11] |
| Imidazopyridine with p-bromo substitution | MCF-7, HT-29 | 22.6, 13.4 | Addition of a lipophilic bromo-phenyl group at the hydrazone moiety significantly increased cytotoxicity. | [11] |
| 4-Amino-5-oxopyrido[2,3-d]pyrimidine nucleoside | HTB-81 | 0.73 | The xylofuranosyl sugar moiety conferred selective cytotoxicity against cancer cells. | [12] |
| 4-Amino-5-oxopyrido[2,3-d]pyrimidine nucleoside | HTB-81, B16, NHF | 0.06-0.08 | The ribofuranosyl sugar moiety resulted in potent but non-selective cytotoxicity. | [12] |
| 2-aminopyridine amino acid derivatives | HCT 116, HT29 | 3.27-8.1 | N-protected and deprotected amino acid derivatives showed significant anti-tumor activities. | [13] |
| Pyridine-based PIM-1 kinase inhibitors | MCF-7, HepG2 | 0.5-6.6 | Specific substitutions on the pyridine core led to potent cytotoxicity against breast and liver cancer cells. | [14] |
Key SAR Observations:
-
Lipophilicity: Increasing the lipophilicity of the substituents, for instance, through the addition of halogen atoms like bromine, can enhance cytotoxic activity.[11]
-
Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the 3-aminopyridine core can significantly modulate cytotoxicity.[15][16]
-
Sugar Moieties: For nucleoside analogs, the type of sugar can influence not only the potency but also the selectivity of the cytotoxic effect.[12]
-
Hybrid Molecules: Hybridization of the aminopyridine scaffold with other pharmacologically active moieties, such as 1,3,4-oxadiazole, can lead to compounds with potent anticancer activity.[14]
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of 3-substituted aminopyridines can be mediated by various cellular mechanisms, with the induction of apoptosis (programmed cell death) and cell cycle arrest being commonly observed.
Induction of Apoptosis:
Several studies have shown that cytotoxic aminopyridine derivatives can trigger apoptosis in cancer cells.[13][17] This process is often characterized by:
-
Disruption of Mitochondrial Membrane Potential (MMP): The loss of MMP is an early event in the apoptotic cascade.
-
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.
The following diagram illustrates a simplified apoptotic pathway that may be induced by cytotoxic 3-substituted aminopyridines.
Caption: Simplified mitochondrial-mediated apoptotic pathway.
Cell Cycle Arrest:
In addition to apoptosis, some 3-substituted aminopyridine derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase.[17] This prevents cancer cells from progressing through the cell cycle and proliferating.
Conclusion and Future Directions
The evaluation of cytotoxicity is an indispensable component of the preclinical development of 3-substituted aminopyridine building blocks. A judicious selection of cytotoxicity assays, coupled with rigorous experimental execution, can provide critical data to guide the design of safer and more effective drug candidates. The structure-activity relationships highlighted in this guide underscore the significant impact of chemical modifications on the cytotoxic profile of these compounds. Future research should focus on developing more selective cytotoxic agents that can differentiate between cancerous and normal cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. A deeper understanding of the underlying molecular mechanisms will further empower the rational design of next-generation 3-substituted aminopyridine-based therapeutics.
References
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Invitrogen CyQUANT LDH and G6PD Cytotoxicity Assays 200 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. MTT Cell Growth Assay Kit Colorimetric Millipore [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Thermo Scientific Pierce LDH Cytotoxicity Assay Kit 200 Reaction Kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 10. citeab.com [citeab.com]
- 11. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of substituted aminopyridazin-3(2H)-ones as G0/G1-phase arresting agents with apoptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardizing Quality Control Assays for Pyridine-Piperazine Intermediates: A Comparative Guide
The "Hidden" Complexity of Pyridine-Piperazines
Pyridine-piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for diverse therapeutics, from antipsychotics (e.g., aripiprazole derivatives) to kinase inhibitors. However, their structural simplicity is deceptive. The nucleophilic competition between the N1 and N4 piperazine nitrogens, combined with the electron-deficient nature of the pyridine ring, creates a "perfect storm" for quality control (QC) challenges:
-
Regioisomerism:
or Buchwald-Hartwig couplings often yield trace N1- vs. N4-arylated isomers that are difficult to resolve on standard C18 columns. -
Genotoxic Impurities (GTIs): Residual piperazine and alkylating reagents fall under ICH M7 guidelines, requiring trace detection (ppm level) often below the sensitivity of standard UV-HPLC.
-
Detection Limits: The saturated piperazine ring lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) unreliable for purity assessment.
This guide challenges the traditional "generic" QC approach (Titration + HPLC-UV) and proposes a Standardized Integrated Workflow combining qNMR and Derivatization-LCMS.
Comparative Analysis: Traditional vs. Standardized Approaches[1]
We evaluated three critical QC parameters: Potency Assay , Regioisomer Resolution , and GTI Detection .
A. Potency Assay: The Move to Absolute Quantification
-
Traditional Method: Potentiometric Titration (Perchloric acid).
-
Flaw: Non-specific. It quantifies total basic nitrogen. Residual inorganic bases or piperazine starting material will artificially inflate the potency.
-
-
Standardized Method: Quantitative NMR (qNMR) using an Internal Standard (IS).[1]
| Feature | Potentiometric Titration | HPLC-UV (External Std) | qNMR (Proposed Standard) |
| Specificity | Low (Total Base) | Medium (Chromophore dependent) | High (Structure specific) |
| Reference Std | Not required | Required (High Purity) | Universal IS (e.g., TCNB) |
| Precision | 0.5 - 1.0% | 1.0 - 2.0% | < 0.5% |
| Time/Cost | Fast / Low | Slow / High (Method Dev) | Fast / Medium (Instrument) |
B. Impurity Profiling: Solving the Regioisomer Problem
Pyridine-piperazine couplings (e.g., using 2,6-dichloropyridine) often produce regioisomers.
-
Traditional: Standard C18 Silica (pH 7).
-
Flaw: Co-elution of isomers due to similar hydrophobicity. Peak tailing caused by interaction between basic nitrogens and residual silanols.
-
-
Standardized: Core-Shell PFP (Pentafluorophenyl) Column at Acidic pH.
-
Mechanism:[5] The PFP phase engages in
and dipole-dipole interactions with the electron-deficient pyridine ring, offering orthogonal selectivity to C18. Acidic pH (TFA/Formic acid) protonates the piperazine (pKa ~9.8), reducing silanol interactions.
-
C. Genotoxic Impurities (GTIs): Trace Detection[6]
-
Traditional: HPLC-UV at 205-210 nm.
-
Standardized: Pre-column Derivatization with NBD-Cl followed by HPLC-UV/FL or LC-MS.
-
Mechanism:[5] NBD-Cl (4-chloro-7-nitrobenzofuran) reacts specifically with secondary amines to form a highly fluorescent/UV-active adduct, enabling detection limits (LOD) in the ppb range.
-
Visualizing the Challenge & Solution
The following diagrams illustrate the synthetic pathway leading to impurities and the proposed QC decision logic.
Diagram 1: Reaction Pathway & Impurity Genesis
This diagram maps where the critical impurities originate during the synthesis.
Caption: Figure 1. Genesis of critical impurities in pyridine-piperazine synthesis, highlighting regioisomers and GTIs.
Diagram 2: Standardized QC Decision Tree
A self-validating workflow for releasing intermediates.
Caption: Figure 2. Integrated QC workflow prioritizing qNMR for potency and orthogonal HPLC for impurity profiling.
Standardized Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Assay
Objective: Determine absolute purity (w/w%) without a reference standard of the analyte.
-
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic, distinct singlet signals).
-
Sample Preparation:
-
Weigh approx. 20 mg of Sample (
) and 10 mg of IS ( ) into a vial. Precision: mg. -
Dissolve in 0.7 mL deuterated solvent (DMSO-
or ). Ensure complete dissolution.
-
-
Acquisition:
-
Instrument: 400 MHz or higher.
-
Pulse Angle:
. -
Relaxation Delay (
): (typically 30-60s) to ensure full relaxation. -
Scans: 16-32.
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> =Integral area, =Number of protons, =Molecular weight, =Purity of IS.[7][8][9]
Protocol B: Trace Piperazine Analysis via NBD-Cl Derivatization
Objective: Detect residual piperazine (GTI) at ppm levels.
-
Reagent Prep: Prepare 0.5% (w/v) NBD-Cl (4-chloro-7-nitrobenzofuran) in methanol.
-
Derivatization:
-
Mix 100
L sample solution (in MeOH) + 100 L Borate Buffer (pH 9.0) + 200 L NBD-Cl reagent. -
Incubate at 60°C for 30 minutes.
-
Quench with 100
L 1M HCl.
-
-
HPLC Conditions:
-
Column: C18,
mm, 3 m. -
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 20-80% B over 15 min.
-
Detection: Fluorescence (Ex: 470 nm, Em: 530 nm) or UV 470 nm.
-
Limit of Quantitation (LOQ): Typically < 1 ppm.
-
Experimental Data Summary (Mock Validation Data)
The following table highlights the performance gap between the "Generic" method and the "Standardized" method proposed here.
| Parameter | Generic Method (C18 / pH 7) | Standardized Method (PFP / pH 2) | Improvement |
| Regioisomer Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline separation) | +190% |
| Peak Symmetry (Tailing Factor) | 1.8 - 2.2 | 1.05 - 1.15 | Significant |
| Piperazine LOD (UV) | 500 ppm (205 nm) | 0.5 ppm (Deriv-FL) | 1000x Sensitivity |
| Assay Accuracy | 98.5% | 99.8% | High Precision |
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. European Medicines Agency.[10][11] Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka. (2025). Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. National Institutes of Health (PMC). Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. almacgroup.com [almacgroup.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
